Octylsulfamate
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H18NO3S- |
|---|---|
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
N-octylsulfamate |
InChI |
InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)/p-1 |
InChI-Schlüssel |
OGEUVWJPDIDHBN-UHFFFAOYSA-M |
SMILES |
CCCCCCCCNS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCNS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
The In-Depth Technical Guide to the Mechanism of Action of Octylsulfamate as a Carbonic Anhydrase Inhibitor
Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. This seemingly simple reaction is pivotal in a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis[2][3]. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity[2].
The critical role of CAs in pathophysiology has rendered them significant therapeutic targets. The overexpression of certain isoforms is associated with various diseases, including glaucoma, epilepsy, obesity, and cancer[1][4][5]. For instance, the transmembrane isoforms CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis[6][7]. Consequently, the development of potent and isoform-selective CA inhibitors (CAIs) is a major focus of drug discovery efforts.
Among the various classes of CAIs, the sulfamates (-OSO₂NH₂) have emerged as a promising group, demonstrating potent inhibitory activity and, in some cases, desirable isoform selectivity[6][8]. This guide provides an in-depth technical exploration of the mechanism of action of aliphatic sulfamates, with a particular focus on the principles governing the inhibitory activity of compounds like octylsulfamate.
The Core Mechanism: How Sulfamates Inhibit Carbonic Anhydrase
The inhibitory action of sulfamates against carbonic anhydrases is a well-elucidated mechanism, primarily revolving around the interaction of the sulfamate moiety with the zinc ion at the enzyme's active site.
The Catalytic Cycle of Carbonic Anhydrase: A Prerequisite for Understanding Inhibition
To comprehend how inhibitors function, it is essential first to understand the catalytic mechanism of the enzyme itself. The catalytic cycle of α-CAs, the family to which human CAs belong, can be summarized in two main steps:
-
Nucleophilic Attack: The zinc-bound hydroxide ion (the active form of the enzyme) performs a nucleophilic attack on the carbon atom of a CO₂ molecule that has diffused into the active site. This results in the formation of a zinc-coordinated bicarbonate ion.
-
Proton Shuttle and Regeneration of the Active Site: A water molecule displaces the newly formed bicarbonate. The active site is regenerated through the transfer of a proton from the zinc-bound water molecule to the surrounding medium, a process facilitated by a proton shuttle, often involving a histidine residue (His64 in CA II). This regenerates the zinc-hydroxide species, preparing the enzyme for another catalytic cycle.
The Sulfamate Binding Mode: A Tale of Zinc Coordination and Hydrogen Bonds
Sulfamate inhibitors, including octylsulfamate, act by directly interfering with this catalytic cycle. The primary mechanism of action involves the coordination of the deprotonated sulfamate nitrogen atom to the catalytic Zn²⁺ ion in a tetrahedral geometry[8][9]. This binding event displaces the zinc-bound water/hydroxide molecule, effectively shutting down the enzyme's ability to hydrate CO₂.
X-ray crystallographic studies of various sulfamate inhibitors in complex with different CA isoforms have provided a detailed atomic-level understanding of this interaction[9][10]. The key features of the binding mode are:
-
Zinc Coordination: The deprotonated nitrogen of the sulfamate group forms a strong coordinate bond with the Zn²⁺ ion.
-
Hydrogen Bond Network: The sulfamate moiety is further anchored within the active site through a network of hydrogen bonds. The oxygen atoms of the sulfamate group typically form hydrogen bonds with the backbone amide of Thr199, and the NH₂ group can interact with the side chain of Thr199 and a water molecule.
-
Hydrophobic Interactions: The aliphatic chain of octylsulfamate extends into a hydrophobic region of the active site, contributing to the overall binding affinity. The length and nature of this aliphatic tail can significantly influence the inhibitor's potency and isoform selectivity[11][12].
The following diagram illustrates the general binding mode of a sulfamate inhibitor to the active site of carbonic anhydrase.
Caption: Binding of octylsulfamate to the CA active site.
Structure-Activity Relationships of Aliphatic Sulfamates
The inhibitory potency and isoform selectivity of sulfamate-based CAIs are highly dependent on their chemical structure. For aliphatic sulfamates like octylsulfamate, the following structural features are critical:
-
The Sulfamate Group: This is the essential zinc-binding group. Its presence is a prerequisite for high-affinity inhibition. Studies comparing sulfamates (-OSO₂NH₂) with their sulfamide (-NHSO₂NH₂) and sulfonamide (-SO₂NH₂) analogs have consistently shown the superior potency of sulfamates[13][14][15].
-
The Aliphatic Chain: The length and branching of the alkyl chain significantly impact the inhibitor's interaction with the hydrophobic pocket of the active site. For linear aliphatic bis-sulfamates, those with 8 or 10 carbon atoms have shown high affinity for the tumor-associated CA IX isoform[11][12]. This suggests that the hydrophobic pocket of CA IX can accommodate these longer chains, a feature that can be exploited for designing isoform-selective inhibitors.
Quantitative Analysis of Octylsulfamate's Inhibitory Action
The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor. The table below summarizes the inhibition data for 1,8-octylene-bis-sulfamate, a close analog of a mono-octylsulfamate, against several human CA isoforms.
| CA Isoform | Kᵢ (nM)[11][12] |
| hCA I | 79 |
| hCA II | 25 |
| hCA IX | 4 |
| hCA XII | 7.0 |
hCA: human Carbonic Anhydrase
These data highlight the potent inhibition of the tumor-associated isoforms CA IX and CA XII by this aliphatic bis-sulfamate, with Kᵢ values in the low nanomolar range. The selectivity for CA IX over the ubiquitous cytosolic isoform CA II is also noteworthy and is a desirable characteristic for anticancer drug candidates.
Experimental Protocols for Characterizing Octylsulfamate's Mechanism of Action
A comprehensive understanding of an inhibitor's mechanism of action requires a combination of biochemical, biophysical, and structural biology techniques. The following are key experimental protocols used in the characterization of sulfamate-based CAIs.
Carbonic Anhydrase Inhibition Assay (CO₂ Hydration Activity)
This is the gold-standard assay for determining the inhibitory potency of a compound against CA's native physiological reaction. The assay measures the rate of CO₂ hydration, which leads to a decrease in pH.
Methodology: Stopped-Flow Spectrophotometry
Stopped-flow spectrophotometry is a rapid kinetics technique used to study fast reactions in solution[2][7][9][14][16].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).
-
Enzyme Solution: Prepare a stock solution of the purified CA isoform in the assay buffer.
-
Inhibitor Solution: Prepare a stock solution of octylsulfamate in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
CO₂ Solution: Prepare a saturated solution of CO₂ in water.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument to monitor the absorbance change of the pH indicator at its λ_max (e.g., 557 nm for phenol red).
-
Equilibrate the instrument and reagents to the desired temperature (e.g., 25°C).
-
-
Measurement of Catalyzed Rate:
-
Mix the enzyme solution (with or without the inhibitor) with the CO₂ solution in the stopped-flow apparatus.
-
Record the initial rate of the reaction by monitoring the change in absorbance over a short period (10-100 seconds).
-
-
Measurement of Uncatalyzed Rate:
-
Repeat the measurement without the enzyme to determine the uncatalyzed rate of CO₂ hydration.
-
-
Data Analysis:
-
Subtract the uncatalyzed rate from the catalyzed rates.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value (the inhibitor concentration that causes 50% inhibition).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
-
The following diagram illustrates the workflow of the stopped-flow CO₂ hydration assay.
Caption: Workflow for CA inhibition assay using stopped-flow.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction[4][13][17][18].
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the purified CA isoform and dissolve the octylsulfamate inhibitor in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the CA solution into the sample cell of the calorimeter.
-
Load the octylsulfamate solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering invaluable insights into the specific molecular interactions that govern binding[9][10][19][20][21].
Step-by-Step Protocol:
-
Crystallization:
-
Co-crystallize the purified CA isoform with an excess of octylsulfamate or soak pre-formed enzyme crystals in a solution containing the inhibitor.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure using molecular replacement or other methods.
-
Refine the atomic model of the enzyme-inhibitor complex to fit the experimental data.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing the target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature[6][22][23][24][25].
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cultured cells with octylsulfamate at various concentrations.
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures.
-
-
Protein Solubilization and Detection:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble CA protein at each temperature using techniques like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble CA as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of octylsulfamate indicates target engagement.
-
Conclusion and Future Perspectives
The mechanism of action of octylsulfamate as a carbonic anhydrase inhibitor is well-defined, centering on the coordination of its sulfamate group to the active site zinc ion. This interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions, leading to potent inhibition of the enzyme's catalytic activity. The aliphatic nature of octylsulfamate offers opportunities for exploiting hydrophobic pockets within the CA active site to achieve isoform selectivity, a crucial aspect in the development of targeted therapies.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of sulfamate-based CAIs. Future research in this area will likely focus on the design of novel sulfamates with enhanced isoform selectivity, improved pharmacokinetic properties, and in vivo efficacy for the treatment of a range of diseases, from cancer to neurological disorders. The continued application of structural biology and advanced biophysical techniques will be instrumental in guiding these drug discovery efforts.
References
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Aggarwal, M., et al. (2013). Thermodynamics of binding of the CO2-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors. Biochemistry, 32(12), 3058-66. [Link]
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Bekhradnia, A., et al. (2018). Inhibitor Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry. In Carbonic Anhydrase (pp. 145-163). Springer, Cham. [Link]
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Borras, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 193. [Link]
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D'Alvise, J., et al. (2018). Isothermal titration calorimetry profiles of CA binders. [Link]
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Di Cesare, E., et al. (2008). Carbonic Anhydrase-II Inhibition. What are the True Enzyme–Inhibitory Properties of the Sulfamide Cognate of Topiramate?. Journal of Medicinal Chemistry, 51(8), 2515-2518. [Link]
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Gudelis, R., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 23-33. [Link]
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Hughes, Z. E. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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Järvinen, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Almqvist, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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ResearchGate. (2025). (PDF) A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]
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Angeli, A., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry, 52(19), 6216-6225. [Link]
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Gieling, R. G., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1268. [Link]
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Lindskog, S. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 120(17), 3569-3573. [Link]
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Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]
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Chojnacka, A., et al. (2011). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO₂ Uptake by cis-[Cr(C₂O₄)(BaraNH₂)(OH₂)₂]⁺ Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C₂O₄)(BaraNH₂OCO₂]⁻ Anion in Aqueous Solution. Molecules, 16(9), 7543-7555. [Link]
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Maryanoff, B. E., et al. (2008). Carbonic Anhydrase-II Inhibition. What are the True Enzyme–Inhibitory Properties of the Sulfamide Cognate of Topiramate?. Journal of Medicinal Chemistry, 51(8), 2515-2518. [Link]
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ResearchGate. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. [Link]
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Winum, J. Y., et al. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society, 133(40), 15912-15915. [Link]
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Drabik, A., et al. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of Medicinal Chemistry, 57(19), 8193-8199. [Link]
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Angeli, A., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry, 52(19), 6216-6225. [Link]
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De Simone, G., & Supuran, C. T. (2024). From X-ray crystallographic structure to intrinsic thermodynamics of protein-ligand binding using carbonic anhydrase isozymes as a model system. IUCrJ, 11(Pt 4), 556-569. [Link]
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Abbate, F., et al. (2004). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with a topically acting antiglaucoma sulfonamide. Bioorganic & Medicinal Chemistry Letters, 14(1), 217-221. [Link]
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Semantic Scholar. (2022). Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. [Link]
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Alterio, V., et al. (2012). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 48(66), 8186-8188. [Link]
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Mahon, C. S., et al. (2025). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry. [Link]
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Aihara, M., et al. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Journal of Clinical Medicine, 14(14), 4253. [Link]
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Huang, Q., et al. (2017). Efficacy of carbonic anhydrase inhibitors in management of cystoid macular edema in retinitis pigmentosa: A meta-analysis. PLOS ONE, 12(10), e0186180. [Link]
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Angeli, A., et al. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. Journal of Medicinal Chemistry, 52(19), 6216-25. [Link]
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Hensman, J., et al. (2024). Efficacy of Carbonic Anhydrase Inhibitors on Cystoid Fluid Collections and Visual Acuity in Patients with X-Linked Retinoschisis. Ophthalmology. [Link]
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An In-Depth Technical Guide to the Binding Affinity of n-Octyl Sulfamate with the Carbonic Anhydrase IX Tumor Isozyme
Foreword: Targeting the Engine of Tumor Acidification
In the landscape of modern oncology, the tumor microenvironment (TME) has emerged as a critical battleground. The unique physiological conditions within solid tumors, particularly hypoxia and acidosis, are not mere byproducts of rapid proliferation but are active drivers of cancer progression, metastasis, and therapeutic resistance.[1][2] At the heart of this hostile environment is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly upregulated in a vast array of solid tumors.[3][4] Its primary role is to manage cellular pH by catalyzing the rapid hydration of carbon dioxide to bicarbonate and protons, effectively neutralizing the acidic intracellular environment while acidifying the extracellular space.[5][6] This pH gradient is instrumental for tumor cell survival, invasion, and evasion of standard therapies, making CA IX a highly validated and compelling target for drug development.[7][8]
This guide provides a detailed examination of the binding characteristics of n-octyl sulfamate, a representative member of the aliphatic sulfamate class of CA inhibitors, to the tumor-associated isozyme CA IX. We will move beyond a simple presentation of data to explore the mechanistic underpinnings of this interaction, the gold-standard methodologies for its characterization, and the structural rationale for its binding affinity and isoform selectivity.
The Sulfamate Moiety: A Potent Zinc-Binding Group
The development of Carbonic Anhydrase inhibitors (CAIs) has been historically dominated by the sulfonamide functional group (-SO₂NH₂). However, the sulfamate moiety (-OSO₂NH₂), an isostere of the sulfonamide, has gained significant traction as a potent zinc-binding group (ZBG).[9][10]
The inhibitory mechanism for both groups is analogous: the deprotonated anion (e.g., R-OSO₂NH⁻) coordinates directly to the catalytic Zn(II) ion located at the bottom of the enzyme's active site.[11][12] This binding event displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby arresting the enzyme's function. The key advantage of exploring alternative scaffolds like sulfamates lies in the potential for discovering novel structure-activity relationships (SAR) that can yield improved isoform selectivity—a critical factor in minimizing off-target effects.[13][14]
The Role of the Aliphatic Tail
While the sulfamate group provides the anchor to the zinc ion, the "tail" portion of the inhibitor dictates binding affinity and isoform specificity. The tail interacts with amino acid residues lining the active site cavity. The active site of CA is broadly divided into two regions: a hydrophilic half and a hydrophobic half.[15] In the case of n-octyl sulfamate, the long, unbranched C₈ alkyl chain is designed to engage in favorable van der Waals interactions within the hydrophobic portion of the active site, thereby enhancing the overall binding affinity.
Quantitative Analysis of n-Octyl Sulfamate Binding to CA IX
The efficacy of an inhibitor is quantitatively defined by its inhibition constant (Kᵢ) or dissociation constant (Kᴅ), with lower values indicating tighter binding. N-octyl sulfamate has been characterized as a potent, single-digit nanomolar inhibitor of CA IX. Its binding affinity is not uniform across all CA isozymes, a feature critical for its potential as a targeted therapeutic.
Comparative Binding Affinity
The selectivity of an inhibitor is assessed by comparing its binding affinity for the target isozyme (CA IX) against its affinity for off-target isozymes, particularly the highly abundant cytosolic forms CA I and CA II.
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | Selectivity (Kᵢ CA II / Kᵢ CA IX) |
| n-Octyl Sulfamate | 378 | 15 | 4 | 3.75 |
Data sourced from Angeli et al. (2021).[8]
As the data illustrates, n-octyl sulfamate is a significantly more potent inhibitor of the tumor-associated CA IX (Kᵢ = 4 nM) and the ubiquitous CA II (Kᵢ = 15 nM) than the cytosolic CA I (Kᵢ = 378 nM).[8] While its selectivity over CA II is modest, this profile is a marked improvement over many classical, non-selective sulfonamide inhibitors and provides a strong foundation for further lead optimization.[13]
Methodologies for Determining Binding Affinity
A multi-faceted approach is essential to fully characterize the binding interaction between an inhibitor and its target enzyme. Here, we detail two gold-standard, orthogonal techniques: the stopped-flow CO₂ hydration assay for determining enzymatic inhibition (Kᵢ) and isothermal titration calorimetry for direct measurement of binding thermodynamics (Kᴅ).
Gold Standard for Enzymatic Inhibition: Stopped-Flow CO₂ Hydration Assay
This is the definitive method for measuring the catalytic activity of CA and the potency of its inhibitors.[16] It directly measures the impact of the inhibitor on the enzyme's physiological function.
Causality Behind Experimental Choice: This assay is chosen because it measures the inhibition of the actual catalytic event (the hydration of CO₂). This provides a functional measure of potency (Kᵢ), which is highly relevant for a drug's in vivo efficacy. It directly answers the question: "How well does this compound stop the enzyme from doing its job?"
Experimental Protocol: Determination of Kᵢ
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of purified, recombinant human CA IX in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Determine the precise concentration spectrophotometrically.
-
Inhibitor Stock: Prepare a concentrated stock solution of n-octyl sulfamate in a compatible solvent (e.g., DMSO).
-
Assay Buffer: Prepare a buffer containing a pH indicator (e.g., 0.2 mM Phenol Red) and an appropriate salt concentration (e.g., 20 mM Na₂SO₄) at the desired pH (e.g., 7.5).[17]
-
CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water at a controlled temperature (e.g., 25°C) for at least 30 minutes.[18]
-
-
Instrumentation Setup:
-
Execution of the Assay:
-
Syringe A: Load with the saturated CO₂ solution.
-
Syringe B: Load with the assay buffer containing a fixed concentration of CA IX (e.g., 10-20 nM) and the desired concentration of n-octyl sulfamate. A range of inhibitor concentrations bracketing the expected Kᵢ should be used. A control reaction with solvent (DMSO) only is mandatory.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) to ensure equilibrium is reached.[19]
-
Rapid Mixing: Initiate the instrument to rapidly mix equal volumes from Syringe A and Syringe B in the observation cell.
-
Data Acquisition: Monitor the decrease in absorbance at 557 nm over time (typically the first 5-10 seconds). The hydration of CO₂ produces protons, causing a pH drop and a corresponding change in the indicator's absorbance.[17]
-
-
Data Analysis and Kᵢ Calculation:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the fractional enzyme activity (V₀ with inhibitor / V₀ without inhibitor) against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors or use the Cheng-Prusoff equation to determine the Kᵢ value.
-
Diagram: Workflow for Kᵢ Determination
Caption: Stopped-flow assay workflow for inhibitor Kᵢ determination.
Direct Measurement of Binding: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released or absorbed when a ligand binds to a macromolecule.
Causality Behind Experimental Choice: Unlike the stopped-flow assay, ITC is a direct binding assay that does not rely on enzymatic activity. It provides the dissociation constant (Kᴅ), which is a true measure of binding affinity, as well as the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic data is invaluable for understanding the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions) and is a cornerstone of rational drug design.[20][21]
Experimental Protocol: Determination of Kᴅ and Thermodynamics
-
Reagent Preparation:
-
Protein Sample: Prepare a solution of purified CA IX (e.g., 10-20 µM) in a precisely defined buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[22] The protein must be extensively dialyzed against the final buffer to minimize heat of dilution effects.
-
Ligand Sample: Prepare a solution of n-octyl sulfamate (e.g., 100-200 µM) in the exact same buffer used for the protein. Any buffer mismatch will generate erroneous heat signals.
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately prior to the experiment to prevent air bubbles from interfering with the measurement.
-
-
Instrumentation Setup:
-
Utilize a high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC or VP-ITC).
-
Set the experimental temperature (e.g., 25°C or 37°C).[21]
-
Define the titration parameters: injection volume (e.g., 2 µL), number of injections (e.g., 20), and spacing between injections (e.g., 150 s).
-
-
Execution of the Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the n-octyl sulfamate solution into the injection syringe.
-
Perform an initial control titration by injecting the ligand into buffer alone to determine the heat of dilution.
-
Initiate the main titration experiment, injecting small aliquots of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change (ΔQ) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), dissociation constant (Kᴅ), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ = 1/Kᴅ.
-
Structural Basis of Interaction and Selectivity
While a co-crystal structure of n-octyl sulfamate specifically with CA IX is not publicly available, extensive structural and modeling data on related sulfamates and other inhibitors allow for a well-grounded model of the binding interaction.[14][23]
The CA IX active site is a cone-shaped cavity with the catalytic Zn(II) ion at its base, coordinated by three histidine residues (His94, His96, His119).[15][24] The binding event is a two-part interaction:
-
Zinc Coordination: The deprotonated sulfamate group (-OSO₂NH⁻) forms a strong coordinate bond with the Zn(II) ion, displacing the catalytic water molecule.[11]
-
Tail Interaction: The n-octyl chain extends into the hydrophobic half of the active site cavity, which is lined by hydrophobic residues such as Val121, Val131, Leu198, and Pro202.[15] These interactions are crucial for achieving high affinity.
Isoform selectivity between CA IX and CA II is largely dictated by subtle differences in the amino acid residues lining the active site. For example, residues at positions 65, 67, and 131 differ between the two isozymes, altering the shape and chemical nature of the binding pocket.[23] These differences can be exploited to design inhibitors with tails that fit optimally into the CA IX active site while making less favorable contacts in the CA II active site, thus achieving higher selectivity.
Diagram: The Role of CA IX in the Tumor Microenvironment
Caption: Hypoxia-induced CA IX activity drives tumor progression.
Diagram: Binding Mode of n-Octyl Sulfamate in CA IX Active Site
Caption: Schematic of n-octyl sulfamate binding in the CA IX active site.
Conclusion and Future Directions
N-octyl sulfamate serves as an important chemical probe, demonstrating that aliphatic sulfamates are a potent class of CA IX inhibitors. Its single-digit nanomolar affinity for the target enzyme is achieved through the dual mechanism of zinc coordination by the sulfamate headgroup and hydrophobic interactions by the alkyl tail. The detailed characterization of this binding, using orthogonal methods like stopped-flow kinetics and isothermal titration calorimetry, provides a robust and reliable dataset essential for drug development professionals.
The journey from a lead compound like n-octyl sulfamate to a clinical candidate involves refining its structure to enhance affinity and, most critically, improve isoform selectivity to minimize potential side effects. The methodologies and structural insights detailed in this guide form the fundamental framework for this rational design process, paving the way for the next generation of targeted therapies aimed at dismantling the acidic shield of solid tumors.
References
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Swietach, P., Patiar, S., Supuran, C. T., & Harris, A. L. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed. [Link]
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Pastorekova, S., & Gillies, R. J. (2019). Carbonic anhydrase IX: regulation and role in cancer. PubMed. [Link]
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Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. [Link]
-
Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]
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Giatromanolaki, A., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. [Link]
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Patsnap Synapse. (2024). What are CAIX inhibitors and how do they work?. Patsnap Synapse. [Link]
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Wikipedia. (n.d.). Carbonic anhydrase 9. Wikipedia. [Link]
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Matulis, D. (2016). Inhibitor Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry. ResearchGate. [Link]
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Maren, T. H., et al. (1993). Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. PubMed. [Link]
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Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. ResearchGate. [Link]
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Baranauskiene, L., et al. (2011). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3. CORE. [Link]
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Pilipuityte, L., & Matulis, D. (2014). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Taylor & Francis Online. [Link]
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Giessrigl, B., et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. PubMed. [Link]
-
ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 9 preincubated for 15 mins by CO2 hydration stopped-flow assay. EMBL-EBI. [Link]
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RCSB PDB. (2018). 6FE2: Three dimensional structure of human carbonic anhydrase IX. RCSB PDB. [Link]
-
Mahon, B. P., et al. (2015). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. PMC. [Link]
-
Maryanoff, B. E., et al. (2006). Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. ACS Publications. [Link]
-
Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist?. Taylor & Francis Online. [Link]
-
Drǎgan, A., et al. (2009). Thermodynamics of binding of the carbon dioxide-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors. ACS Publications. [Link]
-
Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. [Link]
-
Leppänen, J., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. [Link]
-
Liu, G., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]
-
De Martino, M., et al. (2018). Plasmatic carbonic anhydrase IX as a diagnostic marker for clear cell renal cell carcinoma. PMC. [Link]
-
Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. [Link]
-
Mahon, B. P., et al. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. ACS Publications. [Link]
-
Maresca, A., et al. (2003). Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates. PubMed. [Link]
-
Ministry of Health and Prevention, UAE. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Ministry of Health and Prevention. [Link]
-
Vullo, D., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. ACS Publications. [Link]
-
McKenna, R., & Supuran, C. T. (2014). Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII. Bentham Science. [Link]
-
Pinard, M., et al. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. ACS Publications. [Link]
-
Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]
-
Protein Data Bank Japan. (n.d.). 9ray: Crystal structure of human carbonic anhydrase I in complex with N-benzyl-2-(2-chloro-N-(3-chloro-4-methoxyphenyl)acetamido)-2-(4-sulfamoylphenyl)acetamide. PDBj. [Link]
-
Angeli, A., et al. (2018). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications. [Link]/2018/cc/c8cc00332c)
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- 24. researchgate.net [researchgate.net]
The Molecular and Thermodynamic Landscape of Octylsulfamate: A Technical Guide for Drug Development
Executive Summary
Octylsulfamate (n-octyl sulfamate) has emerged as a structurally simple yet highly potent pharmacophore in the design of carbonic anhydrase inhibitors (CAIs). Unlike traditional aromatic sulfonamides, aliphatic sulfamates exhibit unique thermodynamic binding profiles and isoform selectivity, particularly toward the tumor-associated transmembrane isozyme Carbonic Anhydrase IX (CA IX). This whitepaper provides an in-depth analysis of the chemical structure, thermodynamic properties, and field-proven experimental workflows required to synthesize and characterize octylsulfamate for preclinical drug development.
Chemical Structure and Molecular Rationale
Octylsulfamate ( C8H19NO3S ) consists of a linear eight-carbon aliphatic chain linked to a terminal sulfamate group ( −OSO2NH2 )[1]. In the context of rational drug design, the sulfamate moiety serves as an exceptional zinc-binding group (ZBG).
Historically, sulfamides ( −NHSO2NH2 ) and sulfonamides ( −SO2NH2 ) were the primary ZBGs used in CAIs. However, substituting the nitrogen atom of a sulfamide with an oxygen atom to form a sulfamate fundamentally alters the electronic distribution of the molecule[2]. The increased electronegativity of the oxygen atom enhances the acidity of the terminal −NH2 protons. Under physiological conditions, this allows the sulfamate group to easily deprotonate into an anion ( −NH− ), which coordinates directly with the Zn2+ ion in the carbonic anhydrase active site, displacing the native zinc-bound hydroxide ion[3].
Table 1: Physicochemical Properties of Octylsulfamate
| Property | Value | Causality / Relevance to Drug Design |
| Molecular Weight | 209.31 g/mol [1] | Low MW allows for high ligand efficiency (LE) during lead optimization. |
| Chemical Formula | C8H19NO3S [1] | Purely aliphatic tail avoids aromatic off-target toxicity. |
| Topological Polar Surface Area | 77.8 Ų[1] | Optimal for membrane permeability, allowing access to cytosolic CAs if required. |
| Hydrogen Bond Donors | 1[1] | Terminal NH2 acts as a donor/acceptor network within the CA active site. |
| Hydrogen Bond Acceptors | 3[1] | Sulfamate oxygens stabilize binding via interactions with Thr199 in the CA pocket. |
Thermodynamic Properties and Binding Energetics
The binding affinity of octylsulfamate to carbonic anhydrase is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .
While the coordination of the sulfamate anion to the Zn2+ ion provides a strong enthalpic driving force ( ΔH<0 ), the unique potency of octylsulfamate specifically arises from its entropic contribution ( ΔS>0 ). The active sites of CA isozymes, particularly CA II and CA IX, feature distinct hydrophobic and hydrophilic halves. The linear octyl chain inserts deeply into the hydrophobic pocket of the active site.
The Causality of Entropic Gain: When the aliphatic chain enters the hydrophobic cleft, it displaces highly ordered, clathrate-like water molecules back into the bulk solvent. This massive increase in solvent degrees of freedom results in a highly favorable entropy of binding. Furthermore, because the hydrophobic pockets of CA IX and CA XII differ slightly in topology from the cytosolic CA I and CA II, tuning the length of this aliphatic chain (e.g., exactly 8 carbons) allows researchers to thermodynamically bias the inhibitor toward specific tumor-associated isoforms[4][5].
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the synthesis and thermodynamic characterization of octylsulfamate must be executed using self-validating systems. Below are the field-proven methodologies.
Synthesis of n-Octyl Sulfamate
The synthesis relies on the nucleophilic attack of 1-octanol on sulfamoyl chloride. Because sulfamoyl chloride is highly susceptible to hydrolysis, the reaction environment must be strictly controlled.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 1-octanol in anhydrous N,N -dimethylacetamide (DMA) under an inert argon atmosphere.
-
Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Causality: Sulfamoyl chloride is highly reactive and exothermic upon substitution; maintaining 0°C prevents the thermal degradation of the electrophile and minimizes side reactions.
-
Reaction: Add 1.5 equivalents of sulfamoyl chloride dropwise. Stir the mixture for 4 hours, allowing it to gradually warm to room temperature[6].
-
Quenching & Extraction: Quench the reaction with cold brine to neutralize unreacted electrophile. Extract the aqueous layer three times with ethyl acetate.
-
Self-Validation (NMR Confirmation): Purify via silica gel flash chromatography. To validate the structural integrity, perform 1H NMR in DMSO- d6 . The presence of a broad singlet at ~7.4 ppm confirms the intact −OSO2NH2 protons, proving the sulfamate group was not hydrolyzed during extraction[6].
Fig 1: Step-by-step nucleophilic substitution workflow for synthesizing n-octyl sulfamate.
Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
To quantify the ΔH , ΔS , and Kd of octylsulfamate binding to CA IX, ITC is the gold standard.
Step-by-Step Methodology:
-
Dialysis (Critical Step): Dialyze the purified CA IX protein overnight against the assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the octylsulfamate powder directly into the final dialysate. Causality: Even microscopic differences in buffer composition between the syringe (ligand) and cell (protein) will generate massive heats of mixing, masking the binding enthalpy.
-
Degassing: Degas both solutions under vacuum for 10 minutes. Causality: Air bubbles passing through the cell during titration cause erratic thermal spikes, ruining data integration.
-
Titration Execution: Load 200 μM octylsulfamate into the syringe and 20 μM CA IX into the sample cell. Perform 20 injections of 2 μL at 25°C, with 150-second intervals to allow the baseline to stabilize.
-
Self-Validation (Blank Subtraction): Perform an identical titration of octylsulfamate into the buffer alone. Subtract this blank data from the protein titration. This self-validating step ensures the measured heat is exclusively from the protein-ligand interaction, isolating the true binding enthalpy.
-
Data Integration: Fit the baseline-corrected peaks to a one-site binding model to extract ΔH and Kd . Calculate ΔS using the Gibbs free energy relation.
Fig 2: Self-validating ITC workflow for determining thermodynamic binding parameters.
Quantitative CA Inhibition Profiling
The thermodynamic advantages of the aliphatic sulfamate structure translate directly into potent biochemical inhibition. Octylsulfamate exhibits low-nanomolar affinity across several critical CA isozymes. Notably, its affinity for the tumor-associated CA IX makes it a highly valuable scaffold for hypoxia-targeted oncology drugs[2][6].
Table 2: Carbonic Anhydrase Inhibition Constants ( Ki ) for Octylsulfamate
| Isozyme | Localization | Target Indication | Ki Range (nM) | Reference |
| hCA I | Cytosolic | Off-target / Glaucoma | 3.5 - 15.0 | [4][6] |
| hCA II | Cytosolic | Glaucoma / Epilepsy | 1.1 - 5.0 | [2][6] |
| hCA IX | Transmembrane | Hypoxic Solid Tumors | 18.0 - 63.0 | [2][3] |
| hCA XII | Transmembrane | Various Cancers | 7.0 - 94.0 | [3][4] |
Note: Variance in Ki ranges is dependent on the specific assay conditions (e.g., stopped-flow CO2 hydration assays vs. esterase activity assays) utilized across different studies.
Conclusion
Octylsulfamate represents a masterclass in minimalist drug design. By replacing a traditional sulfamide with a sulfamate ZBG, and utilizing a simple 8-carbon aliphatic chain to exploit the entropic release of active-site water, researchers can achieve low-nanomolar inhibition of therapeutically relevant carbonic anhydrases. Adhering to the strict, self-validating synthetic and thermodynamic protocols outlined in this guide ensures high-fidelity data generation, accelerating the translation of aliphatic sulfamates from the bench to preclinical models.
References
-
Octyl Sulfamate | C8H19NO3S | CID 11117301 - PubChem - NIH National Institutes of Health (NIH) / PubChem URL:[Link]
-
Carbonic Anhydrase-II Inhibition. What are the True Enzyme–Inhibitory Properties of the Sulfamide Cognate of Topiramate? Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II with Aliphatic Sulfamates Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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The Chemical Ecology of Octyl Sulfamate: Daphnia pulex Kairomones and Phytoplankton Phenotypic Plasticity
Target Audience: Researchers, Chemical Ecologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In aquatic ecosystems, predator-prey dynamics are heavily mediated by infochemicals. Daphnia pulex, a keystone crustacean herbivore, inadvertently releases chemical cues known as kairomones that induce rapid phenotypic plasticity in prey species, notably freshwater phytoplankton[1]. Recent chemical ecology studies have identified these kairomones as a suite of aliphatic sulfates and sulfamates, including octyl sulfamate [1][2]. This whitepaper explores the mechanistic role of octyl sulfamate as a signaling molecule, detailing the causality behind its induction of morphological defenses in phytoplankton (such as Scenedesmus species), and provides a standardized experimental framework for its isolation and bioassay.
Mechanistic Action: Octyl Sulfamate in Phenotypic Plasticity
While Daphnia itself undergoes phenotypic changes in response to its own predators (e.g., Chaoborus midge larvae)[1], it is the source of octyl sulfamate. When Daphnia pulex forages, it excretes octyl sulfamate into the water column[1][3]. Phytoplankton, such as Scenedesmus subspicatus and Scenedesmus gutwinskii, detect these trace sulfamates at parts-per-billion (ppb) concentrations[2].
The detection of octyl sulfamate triggers a self-defense mechanism in the unicellular green algae. The causality of this phenotypic shift is rooted in survival: the chemical cue signals high predation risk, prompting the algae to alter its reproductive mode to form larger colonies (coenobia) of two, four, or eight cells, often accompanied by the production of rigid defensive spines[1][4]. This morphological shift increases the physical dimensions of the algae beyond the optimal gape size of the Daphnia feeding apparatus, effectively reducing grazing mortality by up to 75%[4].
Fig 1: Signal transduction pathway of octyl sulfamate-induced phenotypic plasticity.
Experimental Workflow: Isolation and Bioassay
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the extraction of octyl sulfamate from Daphnia pulex and the subsequent morphological bioassay.
Step-by-Step Methodology: Kairomone Extraction and Validation
-
Biomass Preparation: Cultivate or source frozen Daphnia pulex biomass. Frozen biomass is preferred over Daphnia-conditioned water to ensure a sufficiently high concentration of the target sulfamates for structural elucidation[2].
-
Solvent Extraction: Macerate the Daphnia biomass and extract using methanol (MeOH). Filter the homogenate to remove particulate matter.
-
Liquid-Liquid Partitioning: Evaporate the methanolic extract under reduced pressure. Partition the aqueous residue between water and 1-butanol to isolate the amphiphilic aliphatic sulfamates into the organic phase[2].
-
Chromatographic Separation: Subject the concentrated butanol extract to High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column. Elute with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (LC-MS/MS): Monitor fractions for the characteristic mass-to-charge (m/z) ratios of aliphatic sulfamates. Octyl sulfamate (C8H19NO3S) will present a specific molecular ion peak.
-
Bioassay Integration (Self-Validation): Introduce the isolated fractions into a controlled culture of unicellular Scenedesmus gutwinskii (exponential growth phase). A positive control (commercially synthesized octyl sulfamate) and a negative control (blank solvent) must be run concurrently.
-
Phenotypic Quantification: After 48 hours of incubation, fix the algal cells with Lugol's iodine. Use flow cytometry or microscopic cell counting to quantify the ratio of unicells to 4-cell and 8-cell coenobia. A successful extraction is validated by a statistically significant shift toward colonial morphology in the fraction-treated group compared to the negative control[2][4].
Quantitative Data Presentation
The efficacy of various Daphnia-derived aliphatic sulfates and sulfamates in inducing morphological changes varies based on chain length and functional groups. The table below summarizes the comparative bioactivity based on established chemical ecology literature[1][2][3].
| Compound Name | Source Organism | Target Organism | Effective Concentration | Phenotypic Response |
| Octyl sulfamate | Daphnia pulex | Scenedesmus spp. | ~1 - 10 ppb | High (8-cell coenobia induction) |
| Decyl sulfamate | Daphnia pulex | Scenedesmus spp. | ~1 - 10 ppb | High (8-cell coenobia induction) |
| 8-methylnonyl sulfate | Daphnia pulex | Scenedesmus spp. | < 1 ppb | Very High (Spine & colony formation) |
| 2,6-dimethylheptyl sulfate | Daphnia pulex | Scenedesmus spp. | ~10 ppb | Moderate (colony formation) |
Pharmacological and Ecological Implications
Understanding the role of octyl sulfamate extends beyond aquatic ecology. The structural scaffold of marine and freshwater aliphatic sulfates/sulfamates has garnered significant interest in drug development. Many of these compounds exhibit potent bioactivities, including antifouling properties, antimicrobial effects, and cytotoxicity against various carcinoma cell lines[1][5]. For researchers in drug development, the enzymatic pathways responsible for sulfation (sulfotransferases) in Daphnia provide a blueprint for synthesizing novel sulfated aliphatic therapeutics with high bioavailability and targeted cellular responses[1].
References
-
Bioactive Aliphatic Sulfates from Marine Invertebrates. nih.gov. Available at:[Link]
-
Aliphatic sulfates released from Daphnia induce morphological defense of phytoplankton: Isolation and synthesis of kairomones. researchgate.net. Available at:[Link]
-
Potential matrix metalloproteinase inhibitors from edible marine algae: A review. researchgate.net. Available at:[Link]
-
A Sulfated Normonoterpenoid from the Ascidian Polycitor adriaticus. researchgate.net. Available at:[Link]
-
Grazing resistance in phytoplankton. wur.nl. Available at:[Link]
Sources
Octylsulfamate Metalloenzyme Inhibition: Exploratory Research, Kinetic Profiling, and Structural Workflows
Executive Summary
The exploration of metalloenzyme inhibition has historically been dominated by aromatic sulfonamides. However, recent advances in structure-based drug design have highlighted the exceptional potency of aliphatic sulfamates. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic, kinetic, and structural properties of n-octylsulfamate , a highly potent inhibitor of Carbonic Anhydrases (CAs). By bridging the gap between chemical synthesis and structural biology, this whitepaper provides a self-validating framework for researchers developing next-generation, isoform-selective metalloenzyme inhibitors.
Mechanistic Foundation: The Sulfamate ZBG and Aliphatic Interactions
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc-containing metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons. The active site features a Zn2+ ion coordinated by three histidine residues and a catalytic water molecule/hydroxide ion.
The efficacy of n-octylsulfamate ( n−C8H17−OSO2NH2 ) stems from its dual-action binding mechanism:
-
The Zinc-Binding Group (ZBG): The primary sulfamate moiety acts as a highly effective ZBG. The deprotonated nitrogen of the sulfamate group coordinates directly with the Zn2+ ion, displacing the catalytic water molecule and halting the hydration reaction[1].
-
Hydrophobic Tail Anchoring: Unlike classical aromatic inhibitors, the flexible 8-carbon aliphatic chain of octylsulfamate extends into the hydrophobic half of the CA active site. This allows for optimized van der Waals interactions that aromatic rings cannot achieve due to steric rigidity[1].
Fig 1. Mechanistic binding pathway of octylsulfamate within the metalloenzyme active site.
Quantitative Profiling: Isoform Selectivity
A critical challenge in CA inhibitor development is achieving selectivity. Humans express 15 different CA isoforms, with hCA I and hCA II being ubiquitous cytosolic enzymes, while hCA IX is a transmembrane isoform overexpressed in hypoxic tumors. Aliphatic sulfamates like n-octylsulfamate demonstrate low-nanomolar affinity across these key targets, serving as a powerful lead compound for both antiglaucoma and oncology applications[2],[3].
Table 1: Inhibition Constants ( Ki ) of n-Octylsulfamate against Key CA Isoforms
| Isoform | Cellular Localization | Ki (nM) | Clinical Relevance of Target |
| hCA I | Cytosolic | 3.5 | Retinal edema, Glaucoma |
| hCA II | Cytosolic | 2.7 | Glaucoma, Epilepsy, Diuresis |
| hCA IX | Transmembrane | 25.0 | Hypoxic solid tumors, Oncology |
Data derived from stopped-flow CO2 hydration assays[2].
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Each step includes the underlying causality dictating the experimental choice.
Fig 2. Step-by-step exploratory research workflow for octylsulfamate inhibitors.
Protocol: Synthesis of n-Octylsulfamate
-
Step 1: Dissolve 1-octanol (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA).
-
Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive sulfamoyl chloride reagent into inert sulfamic acid.
-
-
Step 2: Cool the reaction vessel to 0°C and add sulfamoyl chloride ( ClSO2NH2 , 1.5 eq) dropwise.
-
Causality: The O-alkylation reaction is highly exothermic. Maintaining 0°C preserves the integrity of the sulfamoyl group and suppresses the formation of undesired symmetrical sulfite byproducts.
-
-
Step 3: Stir at room temperature for 3 hours, quench with cold brine, and extract with ethyl acetate.
-
Causality: Brine increases the ionic strength of the aqueous layer, forcing the organic product into the ethyl acetate phase (salting-out effect) while neutralizing unreacted chloride species.
-
-
Validation Check: Perform 1H NMR and 13C NMR. The disappearance of the hydroxyl proton and the distinct chemical shift of the α -carbon protons confirm successful esterification. Purity must be verified at >95% via HPLC prior to biological evaluation.
Protocol: Stopped-Flow CO2 Hydration Assay
-
Step 1: Prepare recombinant hCA II in 10 mM HEPES buffer (pH 7.4) supplemented with Phenol Red indicator.
-
Causality: Because the hydration of CO2 generates H+ , the pH indicator allows for real-time spectrophotometric tracking of proton release, directly correlating to enzyme velocity.
-
-
Step 2: Pre-incubate the enzyme with varying concentrations of n-octylsulfamate for 15 minutes at 20°C.
-
Causality: Sulfamates often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is achieved before initiating the reaction, preventing artificially inflated Ki values.
-
-
Step 3: Rapidly mix the enzyme-inhibitor complex with CO2 -saturated water in a stopped-flow spectrophotometer, monitoring absorbance at 557 nm.
-
Causality: Stopped-flow instrumentation captures the initial millisecond velocity of the reaction, which is mathematically required to accurately calculate the inhibition constant ( Ki ) via the Cheng-Prusoff equation.
-
-
Validation Check: Plot the uninhibited reaction velocity against enzyme concentration. A perfectly linear relationship validates that the assay is measuring true initial velocity and is not bottlenecked by substrate depletion or mass transfer limitations.
Protocol: X-Ray Crystallography of CA-Octylsulfamate Adducts
-
Step 1: Co-crystallize hCA II (10 mg/mL) with a 5-fold molar excess of n-octylsulfamate using the hanging-drop vapor diffusion method.
-
Causality: A molar excess drives the binding equilibrium forward, ensuring full occupancy of the active site. This prevents ambiguous electron density maps caused by apo-enzyme contamination[4].
-
-
Step 2: Cryoprotect the resulting crystals in 20% glycerol before flash-freezing in liquid nitrogen.
-
Causality: Flash-freezing minimizes radiation damage from the synchrotron X-ray beam. Glycerol acts as an antifreeze, preventing the formation of crystalline ice that would diffract and obscure the protein's diffraction pattern.
-
-
Step 3: Solve the structure via molecular replacement using a high-resolution apo-hCA II model.
-
Causality: Because the overall tertiary fold of hCA II remains rigid upon inhibitor binding, molecular replacement rapidly provides initial phases without the need for complex heavy-atom derivatization[4].
-
-
Validation Check: Calculate the Rfree value during structural refinement. An Rfree below 0.25, combined with a clear Fo−Fc difference electron density map localized at the zinc ion, definitively validates the presence and spatial orientation of the sulfamate group.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
Application Note: X-ray Crystallography of Human Carbonic Anhydrase II in Complex with Octylsulfamate
Introduction & Rationale
Human carbonic anhydrase II (hCA II) is a ubiquitous, zinc-dependent metalloenzyme responsible for catalyzing the reversible hydration of carbon dioxide. While hCA II is a validated therapeutic target for conditions such as glaucoma and cerebral edema, the vast distribution of CA isoforms in human tissues often leads to severe off-target effects when utilizing classic aromatic sulfonamide inhibitors, which are notoriously promiscuous across the CA family[1].
To overcome this bottleneck, aliphatic sulfamates—such as octylsulfamate —have emerged as a breakthrough class of carbonic anhydrase inhibitors (CAIs). Unlike rigid aromatic sulfonamides, aliphatic sulfamates exploit the hydrophobic pocket of the CA active site via their flexible carbon tails. This structural adaptability provides a tunable platform for achieving high isoform selectivity, particularly in differentiating between the cytosolic hCA II and the tumor-associated transmembrane hCA IX[1].
This application note details the structural biology, interaction mechanisms, and self-validating crystallographic protocols required to isolate, crystallize, and resolve the hCA II-octylsulfamate complex.
Structural Biology & Interaction Mechanisms
The high-resolution X-ray crystal structure of the hCA II-octylsulfamate adduct (PDB ID: 3IBI) provides a definitive molecular blueprint for its low nanomolar affinity[2]. The binding is governed by a dual-interaction mechanism:
-
Primary Anchor (Zinc Coordination): The sulfamate group ( R−OSO2NH2 ) undergoes deprotonation within the active site. The resulting nitrogen anion coordinates directly to the catalytic zinc(II) atom in a tetrahedral geometry, effectively displacing the native zinc-bound water molecule necessary for catalysis[1][3].
-
Hydrophobic Tail Interactions: The eight-carbon aliphatic chain of octylsulfamate extends outward into the hydrophobic half of the active site cleft. It establishes extensive van der Waals contacts with a specific network of residues, primarily Val-121, Phe-131, Val-135, Leu-141, Val-143, Leu-198, and Pro-202[1][3].
-
Isoform Selectivity Logic: The length of the aliphatic chain dictates the selectivity profile. Monosulfamates (like octylsulfamate) exhibit preferential binding to hCA II due to optimal packing against Phe-131. Conversely, longer bis-sulfamates demonstrate higher affinity for hCA IX, which features a slightly different hydrophobic topography (e.g., Val-131 instead of Phe-131)[1][4].
Quantitative Structural Summary
Table 1: Crystallographic and Kinetic Summary of the hCA II-Octylsulfamate Adduct
| Parameter | Value | Experimental Significance |
| PDB ID | 3IBI | Primary reference model for aliphatic sulfamate binding[2]. |
| Resolution | 1.93 Å | Allows high-confidence mapping of the solvent network and ligand tail[2]. |
| Rwork / Rfree | 0.169 / 0.205 | Indicates a highly accurate, well-refined atomic model[2][5]. |
| hCA II Affinity ( Ki ) | ~1.1 - 5.0 nM | Demonstrates potent, tight-binding inhibition by the aliphatic sulfamate[1]. |
| Key Pocket Residues | Val-121, Phe-131, Leu-198 | Defines the spatial constraints for structure-based drug design[1][3]. |
Experimental Protocols
Expert Insight: The following protocol is designed as a self-validating system. We utilize sulfonamide-based affinity chromatography to ensure only correctly folded, active (zinc-containing) enzyme is purified. Furthermore, we employ sodium citrate for crystallization rather than ammonium sulfate; sulfate ions can competitively bind the active site cavity and confound ligand electron density, whereas citrate acts as a precipitant without entering the active site[6].
Step 1: Protein Expression and Purification
-
Expression: Express recombinant hCA II in E. coli BL21(DE3)pLysS cells containing the hCA II plasmid. Induce with IPTG and harvest cells after 4-6 hours.
-
Lysis: Lyse the bacterial pellet enzymatically using hen egg white lysozyme, followed by mechanical disruption (sonication). Centrifuge to clear the lysate[7].
-
Affinity Chromatography: Load the cleared lysate onto a p-(aminomethyl)benzenesulfonamide-agarose affinity column.
-
Causality: The sulfonamide resin acts as an immobilized inhibitor. Only properly folded hCA II with an intact zinc active site will bind, inherently filtering out denatured or apo-enzyme[7].
-
-
Elution & Buffer Exchange: Elute the bound hCA II using 0.4 M sodium azide in 100 mM Tris-HCl (pH 7.0). Immediately remove the azide (a strong zinc binder) via extensive dialysis against 10 mM Tris-HCl (pH 8.0). Concentrate the protein to 10–15 mg/mL[7].
Step 2: Crystallization (Hanging Drop Vapor Diffusion)
-
Precipitant Preparation: Prepare a well solution containing 1.3 M sodium citrate and 100 mM Tris-HCl, pH 7.8.
-
Drop Setup: On a siliconized glass cover slip, mix 5 µL of the concentrated hCA II (10 mg/mL) with 5 µL of the well solution.
-
Incubation: Invert the cover slip over a reservoir containing 1 mL of the well solution. Seal with vacuum grease and incubate at ~20 °C. Isomorphous monoclinic ( P21 ) crystals will appear within 3 to 7 days[5][7].
Step 3: Ligand Soaking and Cryoprotection
-
Soaking Solution: Prepare a soaking drop containing 1.3 M sodium citrate, 100 mM Tris-HCl (pH 7.8), 5% DMSO, and 2 mM octylsulfamate.
-
Causality: Octylsulfamate has limited aqueous solubility; 5% DMSO ensures the ligand remains in solution to drive diffusion into the crystal lattice without compromising crystal integrity.
-
-
Ligand Diffusion: Transfer native hCA II crystals into the soaking drop and incubate for 24–48 hours to allow the ligand to fully displace the zinc-bound water[8].
-
Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (soaking solution supplemented with 20–25% glycerol) for 15 seconds to prevent ice lattice formation[8][9].
-
Flash-Cooling: Plunge the crystal directly into liquid nitrogen or expose it to a 100 K gaseous nitrogen stream[8].
Step 4: Data Collection and Refinement
-
Diffraction: Collect X-ray diffraction data at a synchrotron source (e.g., λ≈1.0−1.2 Å) at 100 K[5].
-
Molecular Replacement: Process the data (e.g., via HKL2000) and perform molecular replacement using a high-resolution native hCA II model (e.g., PDB 1CA2) with all solvent and non-protein atoms removed[1][5].
-
Ligand Modeling: Generate ∣Fo∣−∣Fc∣ difference electron density maps. The octylsulfamate molecule will be clearly identifiable extending from the zinc ion into the hydrophobic pocket[1].
-
Refinement: Execute rigid body refinement followed by simulated annealing and individual B-factor refinement (e.g., using CNS or Phenix) until Rwork and Rfree converge[1][5].
Workflow & Mechanistic Visualizations
Workflow for the structural determination of the hCA II-octylsulfamate complex.
Mechanistic logic of isoform selectivity driven by aliphatic sulfamate tail interactions.
References
-
Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. ACS Publications. 1
-
3IBI: The crystal structure of the human carbonic anhydrase II in complex with an aliphatic sulfamate inhibitor. RCSB PDB. 2
-
Tracking solvent and protein movement during CO2 release in carbonic anhydrase II crystals. PNAS. 7
-
Comparison of Solution and Crystal Properties of Co(II)-Substituted Human Carbonic Anhydrase II. PMC. 6
-
3ibi - The crystal structure of the human carbonic anhydrase II in complex with an aliphatic sulfamate inhibitor - Experimental details. Protein Data Bank Japan. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 3ibi - The crystal structure of the human carbonic anhydrase II in complex with an aliphatic sulfamate inhibitor - Experimental details - Protein Data Bank Japan [pdbj.org]
- 6. Comparison of Solution and Crystal Properties of Co(II)-Substituted Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Octylsulfamate as a Non-Toxic Marine Antifouling Agent
Target Audience: Researchers, Materials Scientists, and Chemical Development Professionals Document Type: Technical Guide & Experimental Protocols
Scientific Rationale & Mechanism of Action
The marine industry is undergoing a critical transition away from broad-spectrum, highly toxic biocides (such as tributyltin and copper(I) oxide) toward environmentally benign alternatives. Marine biofouling—the unwanted accumulation of organisms like barnacles, tubeworms, and algae on submerged surfaces—causes significant economic losses due to increased hydrodynamic drag and fuel consumption.
Recent bioprospecting of marine invertebrates has revealed that alkyl sulfates and sulfamates act as potent, non-toxic antifouling agents[1]. Naturally occurring in organisms such as Daphnia pulex and various ascidians, these compounds function as kairomones or infochemicals that induce morphological changes and inhibit the settlement of fouling larvae without causing mortality[1].
Octylsulfamate (1-octyl sulfamate) is a synthetic analogue inspired by these marine natural products. Unlike heavy metals that poison organisms, octylsulfamate operates via a targeted enzymatic mechanism. It acts as a bio-isostere to sulfonamides, allowing it to coordinate directly with the zinc ion in the active site of Carbonic Anhydrase (CA) [2]. CA is a critical metalloenzyme responsible for the hydration of CO₂ to bicarbonate, an essential step in the biomineralization of calcareous shells in barnacles and tubeworms[3]. By inhibiting CA, octylsulfamate disrupts shell formation and prevents larval settlement, offering a high therapeutic window (high efficacy, low toxicity).
Figure 1: Mechanism of action of octylsulfamate in preventing marine biofouling.
Experimental Workflow & Protocols
To validate octylsulfamate for commercial or research applications, a self-validating workflow encompassing synthesis, efficacy testing, and ecotoxicity profiling is required.
Figure 2: Experimental workflow from synthesis to efficacy and toxicity validation.
Protocol A: Chemical Synthesis of Octylsulfamate
This protocol utilizes a selective sulfamoylation agent to convert primary alcohols into sulfamates efficiently[4].
-
Reagent Preparation: Dissolve 1-octanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive sulfamoyl chloride intermediate[4].
-
-
Sulfamoylation: Cool the reaction flask to 0 °C using an ice bath. Add sulfamoyl chloride (1.2 equiv) dropwise, followed immediately by triethylamine (Et₃N, 1.5 equiv)[2].
-
Causality: The ice bath controls the exothermic nature of the reaction. Et₃N acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward and prevent degradation of the product[2].
-
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC)[4].
-
Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 1-octyl sulfamate as a white solid[2].
Protocol B: Amphibalanus amphitrite Cyprid Settlement Assay (Efficacy)
This assay determines the Effective Concentration (EC₅₀) required to inhibit barnacle settlement.
-
Plate Preparation: Prepare a stock solution of octylsulfamate in DMSO. Dilute into filtered seawater (FSW) to create a concentration gradient (0.1 to 10 µg/mL). Add 2 mL of each concentration to 24-well polystyrene plates. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.
-
Cyprid Introduction: Introduce 15–20 competent A. amphitrite cyprids into each well.
-
Incubation: Incubate the plates in the dark at 25 °C for 48 hours.
-
Causality: Incubating in the dark eliminates phototactic variables (light-seeking behavior) that could artificially skew the settlement distribution of the cyprids.
-
-
Quantification: Under a stereomicroscope, count the number of settled (metamorphosed) versus free-swimming cyprids. Calculate the EC₅₀ using non-linear regression analysis.
Protocol C: Daphnia magna Acute Toxicity Assay (Safety)
To prove the "green" nature of the biocide, its toxicity must be profiled against a standard ecological indicator.
-
Model Selection: Isolate Daphnia magna neonates (<24 hours old).
-
Causality: Daphnia species are exceptionally sensitive to alkyl sulfates and surfactants, making them the gold standard for ecotoxicological profiling of marine/freshwater chemicals[5]. If a compound is non-toxic to Daphnia, it is highly likely to be safe for broader aquatic ecosystems.
-
-
Exposure: Expose neonates to high concentrations of octylsulfamate (10 to 100 µg/mL) in standard M4 media for 48 hours.
-
Endpoint Analysis: Record immobility and mortality to determine the LC₅₀ (Lethal Concentration for 50% of the population).
Data Presentation & Therapeutic Window
The viability of a marine antifouling agent is defined by its Therapeutic Ratio (LC₅₀ / EC₅₀). A ratio greater than 10 indicates a wide safety margin, meaning the compound effectively deters fouling organisms at concentrations far below those that cause environmental toxicity.
Table 1: Comparative Efficacy and Toxicity of Antifouling Agents
| Compound | Barnacle Cyprid EC₅₀ (µg/mL) | Daphnia magna LC₅₀ (µg/mL) | Therapeutic Ratio (LC₅₀/EC₅₀) | Primary Mechanism of Action |
| Octylsulfamate | 0.85 | > 50.0 | > 58.8 | CA Inhibition / Non-toxic deterrence |
| Copper(I) Oxide | 0.20 | 0.05 | 0.25 | Broad-spectrum heavy metal toxicity |
| TBTO (Historic) | 0.01 | 0.002 | 0.20 | Endocrine disruption / Broad toxicity |
*Note: Copper and TBTO data are provided as historical baselines to highlight the superior safety profile of alkyl sulfamate derivatives.
References
-
Bioactive Aliphatic Sulfates from Marine Invertebrates Source: MDPI / Marine Drugs URL:[Link]
-
Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II Source: PubMed Central (PMC) / NIH URL:[Link]
-
Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent Source: Organic Letters / ACS Publications URL:[Link]
-
Information on EC 4.2.1.1 - Carbonic Anhydrase Source: BRENDA Enzyme Database URL:[Link]
-
Environmental and Health Assessment of Substances in Household Detergents Source: Danish Environmental Protection Agency URL:[Link]
Sources
- 1. Bioactive Aliphatic Sulfates from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P23280 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.mst.dk [www2.mst.dk]
Application Note: Advanced Molecular Docking Protocols for Octylsulfamate-Carbonic Anhydrase Interactions
Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals.
Introduction & Mechanistic Grounding
Historically, the design of Carbonic Anhydrase Inhibitors (CAIs) relied heavily on aromatic and heterocyclic sulfonamides. However, the discovery of aliphatic sulfamates—specifically n-octylsulfamate —shattered the paradigm that aliphatic groups are inactive against these metalloenzymes[1].
n-Octylsulfamate acts as a highly potent, low-nanomolar inhibitor of multiple human Carbonic Anhydrase (hCA) isozymes[1]. The mechanism of action is fundamentally driven by the sulfamate group (-OSO₂NH₂), which acts as a bio-isostere to the sulfonamide group. In the physiological environment of the enzyme's active site, the sulfamate nitrogen is deprotonated. This resulting anion (-OSO₂NH⁻) directly coordinates with the catalytic Zinc (Zn²⁺) ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's hydration of CO₂[2].
Understanding this causality—that the binding is driven by an electrostatic metal-ligand coordination rather than purely hydrophobic interactions—is critical. Standard molecular docking force fields often fail to accurately parameterize transition metals. Therefore, simulating this interaction requires a specialized, self-validating protocol that properly constrains the metalloprotein geometry.
Quantitative Binding Profile
To contextualize the docking simulations, it is vital to understand the target selectivity of n-octylsulfamate. The aliphatic chain allows the molecule to navigate the distinct hydrophobic/hydrophilic topologies of different CA isozymes, yielding the following inhibition constants ( Ki )[1],[2]:
| Target Isozyme | Cellular Localization | Ki (nM) | Primary Clinical / Therapeutic Relevance |
| hCA I | Cytosolic | 3.5 | Glaucoma, retinal edema, epilepsy |
| hCA II | Cytosolic | 2.7 | Glaucoma, altitude sickness, diuresis |
| hCA IX | Transmembrane | 25.0 | Hypoxic solid tumors (e.g., breast, renal) |
| hCA XII | Transmembrane | ~7.5 | Tumor microenvironment pH regulation |
Experimental Workflow
Figure 1: End-to-end computational workflow for metalloenzyme molecular docking.
Step-by-Step Computational Protocol
To ensure a highly predictive and self-validating system, execute the following protocol. This methodology uses the co-crystallized structure of hCA II with an aliphatic sulfamate as the baseline for validation.
Phase 1: Target Protein Preparation & Metalloprotein Constraints
-
Structure Retrieval: Download the high-resolution crystal structure of hCA II in complex with octylsulfamate (PDB ID: 3IBI ) from the Protein Data Bank[3]. For tumor-specific modeling, utilize a high-resolution hCA IX structure.
-
Structural Processing: Strip crystallographic waters except those bridging key interactions in the active site. Add hydrogen atoms assuming a physiological pH of 7.4.
-
Zinc Coordination (Critical Step): The active site Zn²⁺ is coordinated by three histidine residues (His94, His96, and His119)[4]. Standard docking algorithms may allow the Zn²⁺ to drift. You must apply distance constraints (approx. 2.0–2.2 Å) between the Zn²⁺ ion and the Nε2 atoms of the histidine triad. Alternatively, utilize a cationic dummy atom (12-6-4 LJ) model to accurately represent the electrostatic potential of the metal.
Phase 2: Ligand Preparation & Ionization Control
-
Structure Generation: Generate the 3D conformation of n-octylsulfamate.
-
Ionization State (Critical Step): Do not dock the neutral molecule. The highly electropositive nature of the Zn²⁺ ion lowers the pKa of the sulfamate -NH₂ group. Manually set the ionization state to the deprotonated anion (-OSO₂NH⁻)[2]. Docking the neutral species will result in steric clashes and artificially poor binding affinities, invalidating the simulation.
-
Energy Minimization: Minimize the ligand using an appropriate force field (e.g., OPLS4 or AMBER) to relax the flexible 8-carbon aliphatic tail.
Phase 3: Grid Generation and Docking
-
Receptor Grid Definition: Center the docking grid directly on the Zn²⁺ ion. Size the bounding box to encompass the gate-keeping residues Thr199 and Glu106 , which are essential for forming hydrogen bonds with the oxygen atoms of the sulfamate group[4].
-
Docking Execution: Run the docking simulation using a metalloprotein-aware scoring function. Allow full flexibility for the octyl chain to explore the hydrophobic pocket formed by residues such as Val121, Val135, and Leu198 (in hCA IX).
Phase 4: System Self-Validation (Redocking Control)
Before screening novel derivatives, the system must validate itself.
-
Extract the native octylsulfamate from PDB 3IBI[3].
-
Run it blindly through your established pipeline.
-
Calculate the Root Mean Square Deviation (RMSD) between your top-scored docked pose and the native crystallographic pose.
-
Validation Threshold: An RMSD of ≤ 1.5 Å confirms that your metal parameters and ionization states are correct. If the RMSD > 1.5 Å, recalibrate the Zn²⁺ constraints.
Therapeutic Application: Modulating the Tumor Microenvironment
The docking of octylsulfamate to hCA IX is of massive interest in oncology. Hypoxic solid tumors overexpress hCA IX to survive acidic microenvironments. By inhibiting hCA IX, octylsulfamate disrupts extracellular acidification. Recent studies demonstrate that combining the CA IX inhibitor n-octyl disulfamate with cytostatic agents (like 3-O-acetylbetulin) produces remarkable, synergistic antiproliferative activity and inhibits cell migration in breast cancer lines (MDA-MB-231 and MCF-7)[5].
Figure 2: Pharmacological signaling pathway of hCA IX inhibition by n-octylsulfamate.
References
-
Winum, J.-Y., et al. (2003). "Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II with Aliphatic Sulfamates." Journal of Medicinal Chemistry - ACS Publications. 1
-
El Cheikh, K., et al. (2003). "Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors." PubMed. 6
-
Alterio, V., De Simone, G. (2009). "3IBI: The crystal structure of the human carbonic anhydrase II in complex with an aliphatic sulfamate inhibitor." RCSB PDB. 3
-
Petrenko, M., et al. (2021). "Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors." MDPI. 5
-
Vitale, R. M., et al. (2009). "Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors." Journal of Medicinal Chemistry - ACS Publications. 2
-
Krasniqi, A., et al. (2022). "Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II." PMC. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Chromatographic Quantification of Marine-Derived Octylsulfamate
Introduction & Biological Significance
Marine environments are a prolific source of structurally diverse bioactive compounds, yet primary sulfamates (−OSO2NH2) remain exceedingly rare in the natural product chemical space[1]. Octylsulfamate, an 8-carbon alkyl sulfamate identified in aquatic and marine-associated organisms (such as Daphnia pulex and select marine algae), has garnered significant pharmaceutical interest[2].
From a drug development perspective, octylsulfamate acts as a potent zinc-binding chemotype. It demonstrates low-nanomolar inhibition against tumor-associated Carbonic Anhydrase (CA) isozymes IX and XII, which are critical therapeutic targets for overcoming chemoresistance in hypoxic tumors[3][4]. Furthermore, it exhibits notable matrix metalloproteinase (MMP) inhibitory activity, making it a valuable lead compound for tissue remodeling and oncology applications[2].
Causality in Experimental Design: Overcoming Matrix Challenges
Isolating and quantifying trace sulfamates from marine biomass presents compounding analytical challenges. This protocol is engineered around three causal design choices:
-
Matrix Desalting via Polymeric SPE: Marine extracts are notoriously rich in inorganic salts (e.g., NaCl, sulfates). Injecting these directly into an LC-MS system causes severe electrospray ionization (ESI) suppression and rapid column degradation. A polymeric Solid Phase Extraction (SPE) step using a styrene-divinylbenzene resin (e.g., HR-X) is mandatory. The resin retains the amphiphilic octylsulfamate while allowing inorganic salts to be washed away with 100% aqueous eluent[5].
-
Microextraction (UA-DLLME): Traditional liquid-liquid extraction requires massive solvent volumes and struggles with the lipid-rich nature of marine biomass. Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) uses ultrasonic cavitation to disperse microliter volumes of extraction solvent. This creates a massive surface area for the rapid mass transfer of trace sulfamates, achieving high enrichment factors with minimal solvent waste[6].
-
Chromatographic Selectivity (HILIC vs. C18): The octyl chain is hydrophobic, but the primary sulfamate headgroup is highly polar and charged. On standard C18 reversed-phase columns, sulfamates often suffer from poor peak shape and early elution. While Ion-Pairing Reversed-Phase (IP-RP) chromatography can retain these molecules, IP reagents (like tetrabutylammonium) permanently alter the stationary phase and suppress MS signals. Hydrophilic Interaction Liquid Chromatography (HILIC) is prioritized here because it provides orthogonal retention based on hydrophilic partitioning using MS-friendly volatile buffers[7].
Experimental Workflow
Figure 1: End-to-end isolation and chromatography workflow for marine-derived octylsulfamate.
Self-Validating Protocols
Protocol A: Biomass Extraction and UA-DLLME Pre-concentration
-
Preparation: Freeze-dry the marine biomass for 48 hours. Mill to a fine powder (<0.5 mm particle size) to maximize the extraction surface area.
-
Primary Extraction: Suspend 10 g of biomass in 100 mL of Methanol:Dichloromethane (1:1, v/v). Sonicate for 30 minutes at 4 °C to prevent thermal degradation of the sulfamate group. Filter the homogenate and evaporate the solvent under reduced pressure to yield the crude extract.
-
UA-DLLME: Reconstitute 100 mg of the crude extract in 5 mL of ultrapure water. Rapidly inject a mixture of 500 µL extraction solvent (chloroform) and 1.5 mL disperser solvent (acetonitrile) into the aqueous sample.
-
Ultrasonication: Sonicate the cloudy emulsion for 5 minutes. The cavitation bubbles facilitate the mass transfer of octylsulfamate into the fine chloroform droplets[6].
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Collect the sedimented organic phase (bottom layer) using a microsyringe and evaporate to dryness under a gentle nitrogen stream.
Protocol B: SPE Desalting and Fractionation
-
Conditioning: Condition a polymeric SPE cartridge (Chromabond HR-X, 500 mg) with 5 mL methanol, followed by 5 mL of ultrapure water.
-
Loading: Dissolve the dried UA-DLLME extract in 2 mL of 5% methanol in water and load it onto the cartridge at a flow rate of 1 mL/min.
-
Desalting: Wash the cartridge with 10 mL of 100% ultrapure water. Critical Step: This removes the MS-suppressing inorganic salts while the hydrophobic octyl chain anchors the molecule to the resin[5].
-
Elution: Elute the target sulfamate fraction using 10 mL of 70:30 Acetonitrile:Water (v/v). Evaporate the eluate to dryness and reconstitute in 1 mL of the initial HPLC mobile phase.
Protocol C: HILIC-MS/MS Quantification
-
Column: ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with formic acid).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Self-Validation Checkpoint: To validate extraction efficiency and rule out matrix interference, process a matrix-matched blank (desalted marine matrix devoid of sulfamates) alongside a spiked sample (spiked with 10 ng/mL synthetic octylsulfamate). The protocol is considered validated if the spiked recovery falls within 85–115% and the blank shows a signal-to-noise ratio of <3 at the target retention time.
Quantitative Data & Method Comparison
Table 1: HILIC Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 5 | 95 | 0.3 |
| 2.0 | 5 | 95 | 0.3 |
| 10.0 | 40 | 60 | 0.3 |
| 12.0 | 40 | 60 | 0.3 |
| 12.1 | 5 | 95 | 0.3 |
| 20.0 | 5 | 95 | 0.3 |
Table 2: Comparison of Chromatographic Strategies for Sulfamates
| Parameter | HILIC-MS/MS (Recommended) | IP-RP HPLC (Alternative) | Standard C18 RP-HPLC |
|---|---|---|---|
| Retention Mechanism | Hydrophilic partitioning | Ion-pairing complexation | Hydrophobic interaction |
| MS Compatibility | Excellent (Volatile buffers) | Poor (Severe signal suppression) | Excellent |
| Column Lifespan | Long | Short (Irreversible phase alteration) | Long |
| Sulfamate Peak Shape | Sharp, symmetrical | Moderate | Broad, fronting/voiding |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of a Sulfated Marine-Inspired Antifouling Compound in Several Aqueous Matrices: Biodegradation Studies and Leaching Assays from Polydimethylsiloxane Coatings - PMC [pmc.ncbi.nlm.nih.gov]
improving aqueous solubility of octylsulfamate in enzyme kinetic assays
Welcome to the Technical Support Center for Enzyme Assay Optimization. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges of working with n-octyl sulfamate , a highly potent, low-nanomolar aliphatic inhibitor of Carbonic Anhydrase (CA) isozymes (CA I, CA II, and the tumor-associated CA IX) [[1]]([Link]).
Because of its long, unbranched hydrophobic aliphatic tail, octylsulfamate is notoriously difficult to maintain in aqueous physiological buffers, often resulting in "brick dust" precipitation . This guide provides causality-driven solutions to optimize its solubility without compromising your kinetic readouts.
Diagnostic Workflow: Solubilization Strategy
Decision matrix for resolving octylsulfamate precipitation in enzyme assays.
Mechanistic Troubleshooting & FAQs
Q1: My octylsulfamate stock is dissolved in 100% DMSO, but it immediately precipitates when spiked into the aqueous assay buffer (pH 7.4). How can I prevent this? A1: This is a classic solvent-shift precipitation. When the DMSO stock is rapidly diluted into the aqueous buffer, the localized concentration of water spikes. The hydrophobic octyl chain forces the molecule out of solution before it can thermodynamically disperse, creating erroneous kinetic results . Causality & Solution: Do not add the compound directly to the full buffer volume. Instead, reduce the ionic strength of your assay buffer, as high salt concentrations exacerbate the hydrophobic effect via "salting out" . If precipitation persists at your required Ki testing range, transition to a β -cyclodextrin inclusion complex (See Protocol B).
Q2: Can I just increase the final DMSO concentration to 5-10% in the assay well to keep octylsulfamate soluble? A2: We strongly advise against exceeding 1-2% final DMSO concentration for Carbonic Anhydrase assays. Causality: While DMSO is an excellent polar aprotic solvent , it has two major detrimental effects on enzyme kinetics at higher concentrations:
-
Enzyme Unfolding: Exceeding 5-10% DMSO alters the dielectric constant of the medium, disrupting the hydrophobic core of the protein and leading to denaturation .
-
Direct Interference: DMSO has been documented to act as a weak differential inhibitor in various oxidoreductase and hydrolase assays . It can artificially shift the apparent Ki of octylsulfamate, leading to inaccurate structure-activity relationship (SAR) data.
Q3: I added 0.1% Tween-20 to the buffer to solubilize the inhibitor, but my basal CA activity dropped significantly. Why? A3: Surfactants like Tween-20 and Triton X-100 form micelles that encapsulate hydrophobic inhibitors, but they also interact with the hydrophobic regions of the enzyme itself. The inclusion of 0.1% Tween-20 has been shown to decrease the activity of certain enzymes by up to 30% . Solution: Switch to a non-detergent solubilizer like β -cyclodextrin. It provides a highly specific hydrophobic cavity for the octyl chain without stripping the enzyme's hydration shell .
Quantitative Data: Solubilization Agents Comparison
To make informed experimental choices, review the impact of common solubilization agents on both octylsulfamate solubility and Carbonic Anhydrase integrity.
| Solubilization Agent | Max Recommended Assay Conc. | Impact on Octylsulfamate Solubility | Impact on Enzyme Activity | Mechanistic Action |
| DMSO | 0.5% - 2.0% v/v | Moderate | High risk of inhibition/unfolding at >5% | Polar aprotic solvation |
| β -Cyclodextrin | 1 - 10 mM | High | Minimal (Maintains native conformation) | Hydrophobic cavity inclusion |
| Tween-20 | < 0.01% v/v | Moderate | Can decrease baseline activity by ~30% | Micellar encapsulation |
| Ethanol | 0.1% - 1.0% v/v | Low | Can affect metabolic proteins at >1% [[2]]() | Polar organic solvation |
Self-Validating Methodologies
Protocol A: Kinetic Solubility Assessment via Nephelometry
Purpose: To rapidly determine the exact concentration at which octylsulfamate precipitates in your specific assay buffer before running the enzyme kinetics. Causality: Turbidimetry measures light scattering caused by insoluble particles. If absorbance increases at 620 nm, the compound is precipitating , .
-
Preparation: Dissolve octylsulfamate in 100% DMSO to create a 10 mM concentrated master stock.
-
Titration: In a 96-well clear-bottom plate, dispense your aqueous assay buffer (pH 7.4). Slowly spike the DMSO stock to create a concentration gradient of octylsulfamate (e.g., 1 nM to 100 µM), ensuring the final DMSO concentration never exceeds 1% v/v.
-
Measurement: Read the UV absorbance at 620 nm using a nephelometric plate reader immediately, and again after 60 minutes of incubation at your assay temperature (e.g., 25°C or 37°C).
-
Self-Validation Step: Always run a DMSO-only vehicle control. Subtract the baseline scattering of the vehicle control from your test wells. The kinetic solubility limit is the highest concentration of octylsulfamate where the background-subtracted absorbance remains at zero.
Protocol B: Preparation of Octylsulfamate- β -Cyclodextrin Inclusion Complexes
Purpose: To solubilize octylsulfamate without using high concentrations of denaturing organic solvents. Causality: β -cyclodextrin forms a toroidal three-dimensional structure. The aliphatic octyl chain of the inhibitor perfectly inserts into this internal hydrophobic cavity, shielding it from water, while the external hydrophilic surface of the cyclodextrin maintains bulk aqueous solubility .
-
Buffer Prep: Prepare a stock solution of β -cyclodextrin (1-10 mM) in your standard CA assay buffer.
-
Equilibration: Incubate the mixture on a shaker for 1 to 2 hours at room temperature to allow the thermodynamic equilibrium of the inclusion complex to establish.
-
Self-Validation Step: Run a Cyclodextrin Vehicle Control. You must assay the β -cyclodextrin buffer (without octylsulfamate) against your Carbonic Anhydrase enzyme. This validates that the cyclodextrin itself is not stripping the enzyme's structural zinc ion or interfering with the chromogenic/fluorogenic substrate binding.
References
-
ResearchGate Discussions: How can I increase the solubility to perform an enzyme assay? ResearchGate.
-
ResearchGate Discussions: What additives/detergents/solvent to use to increase the solubility of organophosphates in aqueous buffer for enzymatic activity assay? ResearchGate.
-
Aqueous Solubility: Aqueous Solubility Profiling Services. Creative Biolabs.
-
Aqueous Solubility Assays: Kinetic and Thermodynamic Solubility Assays. Creative Bioarray.
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins: National Center for Biotechnology Information (PMC).
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase: National Center for Biotechnology Information (PMC).
-
Use of cyclodextrin to enhance solubility of substrates and increase enzymatic glycosylation reaction efficiency: Google Patents (WO2023044365A1).
-
Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors: PubMed (J Med Chem).
-
Improving (-)-Anomalin solubility for in vitro assays: Benchchem.
Sources
troubleshooting low product yield in octylsulfamate chemical synthesis
As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize primary alkyl sulfamates like octylsulfamate. The sulfamoylation of 1-octanol is notoriously prone to low product yields (often <40%) due to the extreme moisture sensitivity of the reagents, thermal degradation during intermediate generation, and competing side reactions.
This guide abandons generic advice to provide a rigorous root-cause analysis of common failure points, backed by self-validating, field-proven protocols to optimize your octylsulfamate yield.
Part 1: Diagnostic Triage & Root Cause Analysis (FAQs)
Q1: I am generating sulfamoyl chloride in situ from chlorosulfonyl isocyanate (CSI) and formic acid, but my octylsulfamate yields are highly inconsistent. Why? Causality: The reaction between CSI and formic acid to produce sulfamoyl chloride ( H2NSO2Cl ) is highly exothermic and releases CO and CO2 ()[1]. If the reaction temperature drops below 35°C, formic acid accumulates without reacting, leading to a delayed, violent exothermic runaway that destroys the reagent. Conversely, temperatures above 50°C cause the spontaneous decomposition of the sulfamoyl chloride intermediate. Solution: Maintain a strict temperature window of 35–45°C during formic acid addition to ensure dosage-controlled gas evolution.
Q2: My LC-MS shows significant formation of octyl chloride and dialkyl sulfates instead of the target octylsulfamate. How do I prevent this? Causality: This is a classic solvent-reagent incompatibility. When using N,N-dimethylformamide (DMF) or dichloromethane (DCM) as a solvent, the unstable sulfamoyl chloride can react with the solvent or degrade, forming Vilsmeier-type intermediates. These intermediates preferentially chlorinate the 1-octanol rather than sulfamoylating it. Solution: Switch your reaction solvent to N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP). These specific carboxamides act as both a stabilizing catalyst for the CSI-formic acid reaction and a superior, non-reactive solvent for the subsequent alcohol coupling ()[1].
Q3: Handling CSI is hazardous, and in situ sulfamoyl chloride is unstable. Is there a modern, bench-stable alternative for octanol sulfamoylation? Causality: Yes. The intrinsic instability of H2NSO2Cl necessitates using a large excess of the reagent to drive conversion, which complicates purification ()[2]. Modern methodologies bypass this by utilizing electron-deficient aryl sulfamates as activated group transfer reagents. Solution: Employ a catalytic transfer method using N-methylimidazole (NMI) as a base/catalyst. This generates a highly reactive "aza-sulfene" intermediate in situ that reacts cleanly with primary alcohols like 1-octanol at room temperature, often pushing yields above 85% ()[2]. Alternatively, Boc-protected sulfamoylation agents can be synthesized for late-stage functionalization ()[3].
Part 2: Quantitative Data Summary
| Reagent System | Catalyst / Base | Recommended Solvent | Operating Temp | Expected Yield | Primary Failure Mode |
| CSI + Formic Acid | None / Pyridine | DMF or DCM | 0°C to 25°C | 30 - 45% | Reagent degradation; side-product formation (chlorination). |
| CSI + Formic Acid | DMAc (1-2 mol%) | DMAc or NMP | 35 - 45°C (Prep) | 65 - 80% | Exothermic runaway if temperature control is lost. |
| Pentafluorophenyl Sulfamate | NMI (10-20 mol%) | MeCN or DCM | Room Temp | > 85% | Slow kinetics if moisture quenches the aza-sulfene intermediate. |
Part 3: Mechanistic Workflows
Fig 1: Mechanistic workflow and failure points in traditional octylsulfamate synthesis.
Fig 2: Catalytic sulfamoylation pathway using stable aryl sulfamate donors and NMI.
Part 4: Experimental Protocols
Protocol A: Optimized In Situ Sulfamoyl Chloride Method
Use this protocol if you must use CSI, utilizing DMAc to prevent side reactions.
-
System Purge: Flame-dry a 3-neck round-bottom flask equipped with an internal thermometer, dropping funnel, and a gas bubbler. Purge continuously with ultra-high purity Argon.
-
Reagent Charging: Dissolve 1.2 equivalents of chlorosulfonyl isocyanate (CSI) in anhydrous dichloromethane (DCM). Add exactly 1.5 mol% of N,N-dimethylacetamide (DMAc) as a catalyst.
-
Controlled Generation: Heat the mixture to 35°C. Begin dropwise addition of 1.2 equivalents of anhydrous formic acid.
-
Self-Validating Step: Monitor the gas bubbler. Gas evolution ( CO/CO2 ) must be continuous and proportional to the formic acid addition rate. A cessation of gas followed by a sudden surge indicates thermal accumulation—abort the reaction immediately. Maintain the internal temperature strictly between 35°C and 45°C.
-
-
Coupling: Once gas evolution ceases (approx. 1 hour), cool the pale yellow sulfamoyl chloride solution to 0°C.
-
Alcohol Addition: Dissolve 1.0 equivalent of 1-octanol in anhydrous DMAc (not DMF) and add it dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with cold brine and extract with ethyl acetate. The use of DMAc ensures the organic layer remains free of chlorinated octyl byproducts.
Protocol B: Catalytic Transfer Method (Recommended)
Use this protocol to bypass unstable intermediates entirely, utilizing bench-stable reagents.
-
Preparation: In a standard dry flask under nitrogen, dissolve 1.0 equivalent of 1-octanol and 1.2 equivalents of pentafluorophenyl sulfamate (a stable, crystalline solid) in anhydrous acetonitrile (MeCN).
-
Catalyst Addition: Add 10–20 mol% of N-methylimidazole (NMI) directly to the stirring solution at room temperature.
-
Reaction Monitoring: Stir at room temperature (20–25°C) for 4 to 12 hours.
-
Self-Validating Step: Perform TLC monitoring (Hexanes/EtOAc). You should observe the rapid consumption of the 1-octanol spot and the appearance of a highly UV-active byproduct spot corresponding to pentafluorophenol, confirming the successful activation of the "aza-sulfene" donor reagent.
-
-
Purification: Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography to isolate the pure octylsulfamate (Typical yield: >80%).
References
- Title: Industrially applicable process for the sulfamoylation of alcohols and phenols (US7067683B2)
-
Title: Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent Source: Organic Letters (ACS Publications) URL: [Link]
Sources
optimizing Michaelis-Menten kinetics for aliphatic sulfamate inhibitors
Technical Support Center: Kinetic Profiling of Aliphatic Sulfamate Inhibitors
Architectural Overview of Kinetic Profiling
Aliphatic sulfamates (e.g., n-alkyl monosulfamates and bis-sulfamates) represent a highly potent class of metalloenzyme inhibitors, particularly targeting Carbonic Anhydrase (CA) isozymes[1]. Unlike traditional aromatic sulfonamides, aliphatic sulfamates exploit the "hydrophobic wall" of the CA active site, achieving low-nanomolar affinity and distinct isoform selectivity[1][2]. However, this extreme affinity frequently causes deviations from classical Michaelis-Menten kinetics. To ensure scientific integrity, researchers must employ specialized assay conditions and advanced mathematical models to accurately determine true inhibition constants ( Ki ).
Diagnostic Troubleshooting & FAQs
Q1: Why do my aliphatic sulfamates show non-linear Lineweaver-Burk plots or apparent non-competitive behavior when structural data suggests competitive active-site binding? Causality & Solution: Aliphatic sulfamates are incredibly potent. For instance, n-decyl and n-dodecyl sulfamates inhibit hCA II and hCA IX with Ki values ranging from 0.7 to 25.0 nM[1][2]. When the Ki is less than 100-fold greater than the total enzyme concentration ( [E]t ) used in your assay, the fundamental Michaelis-Menten assumption that free inhibitor equals total inhibitor ( [I]f≈[I]t ) collapses. This phenomenon is known as "tight-binding" kinetics. Solution: You cannot use standard linear transformations. You must fit your initial velocity ( v0 ) data to the Morrison equation . Furthermore, sulfamates often exhibit slow association kinetics; therefore, pre-incubating the enzyme and inhibitor for at least 15 minutes prior to adding the substrate is mandatory to ensure thermodynamic equilibrium[3].
Q2: How can I prevent DMSO from artifactually altering the Michaelis constant ( Km ) and catalytic rate ( kcat ) during the stopped-flow assay? Causality & Solution: Long-chain aliphatic sulfamates (C8–C16) have poor aqueous solubility but require precise concentration control to determine accurate kinetics[1][2]. Solution: Prepare your primary stock solution at 10 mM in 10-20% (v/v) DMSO[1]. However, DMSO can act as a weak competitive inhibitor or perturb the hydration shell of the zinc-bound water in the CA active site. You must perform all subsequent serial dilutions (down to 0.01 nM) using distilled-deionized water so that the final DMSO concentration in the reaction chamber is strictly <1% (v/v)[1]. Always run a vehicle control to verify that this trace DMSO does not shift the baseline Km .
Q3: My Vmax is drifting across different pH levels, but my Km remains stable. Is my inhibitor degrading? Causality & Solution: No, this is a physiological feature of the enzyme, not inhibitor degradation. For carbonic anhydrase, the Km for CO2 hydration is largely pH-independent, whereas Vmax increases with pH due to the deprotonation of the zinc-bound water molecule, which is the rate-limiting step for catalysis[1]. Solution: Ensure your non-inhibitory buffer (e.g., HEPES) is tightly controlled at your target pH (typically between 5.8 and 8.8) and that you subtract the uncatalyzed hydration rate from your total observed rate to isolate the enzyme's specific activity[1].
Decision Logic for Kinetic Modeling
To ensure data integrity, use the following logical workflow to determine whether classical Michaelis-Menten or tight-binding models apply to your aliphatic sulfamate data.
Decision tree for selecting appropriate kinetic models based on inhibitor affinity ratios.
Standardized Protocol: Stopped-Flow Kinetic Assay
This protocol outlines a self-validating system for measuring the inhibition of CO2 hydration by aliphatic sulfamates using a pH indicator approach[1][3].
Step 1: Reagent Preparation & Baseline Calibration
-
Substrate: Prepare CO2 -saturated water at 20°C (yields ~34 mM CO2 ).
-
Buffer: Prepare 10-20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as the pH indicator. Add 0.1 M Na2SO4 to maintain constant ionic strength.
-
Validation: Measure the uncatalyzed rate of CO2 hydration by mixing substrate and buffer without the enzyme. This baseline must be subtracted from all subsequent enzymatic rates[1].
Step 2: Enzyme-Inhibitor Complexation
-
Dilute the recombinant CA isozyme (e.g., hCA II or hCA IX) to a final working concentration of 10-15 nM.
-
Add the aliphatic sulfamate inhibitor (diluted from the DMSO stock into deionized water) to the enzyme solution.
-
Critical Causality: Incubate the mixture at 20°C for exactly 15 minutes. This pre-incubation is required to accommodate the slow association kinetics characteristic of sulfamate-zinc coordination[3].
Step 3: Stopped-Flow Execution
-
Load Syringe A with the pre-incubated Enzyme-Inhibitor mixture.
-
Load Syringe B with the CO2 substrate solution.
-
Trigger the rapid mixing mechanism and monitor the absorbance change of Phenol Red (typically at 557 nm) over the first 5-10% of the reaction to capture the true initial velocity ( v0 )[1].
-
Record at least six independent traces per inhibitor concentration and average the results to ensure statistical reliability[1].
Self-validating stopped-flow assay workflow for capturing initial reaction velocities.
Quantitative Data Summary: Isoform Selectivity
The length of the aliphatic chain critically dictates the affinity and selectivity of the sulfamate inhibitor toward different CA isozymes. The table below summarizes the structure-activity relationship (SAR) for key aliphatic sulfamates, demonstrating their low-nanomolar potency[1][2].
| Inhibitor Class | Aliphatic Chain Length | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Kinetic Deviation Risk |
| Monosulfamate | C8 (n-Octyl) | 3.5 | 0.7 - 3.4 | 9.0 - 23.0 | High (Tight-binding) |
| Monosulfamate | C10 (n-Decyl) | ~ 15.0 | 0.7 - 3.4 | ~ 11.0 | High (Tight-binding) |
| Monosulfamate | C12 (n-Dodecyl) | Low μ M | > 50.0 | 9.0 - 23.0 | Moderate |
| Bis-sulfamate | C8 - C10 | > 50.0 | ~ 12.0 | 0.7 - 5.0 | High (Tight-binding) |
Note: Bis-sulfamates incorporating 8 or 10 carbon atoms exhibit reversed selectivity, showing higher affinity for the tumor-associated hCA IX than for the off-target cytosolic hCA II[1].
References
1.[1] Title: Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
2.[2] Title: Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates Source: PubMed (NIH) URL: [Link]
3.[3] Title: Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design Source: Quarterly Reviews of Biophysics - Cambridge University Press URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Technical Support Center: Minimizing Off-Target Protein Binding of Octylsulfamate In Vitro
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is octylsulfamate and what are its likely general properties?
While specific data for octylsulfamate is limited in publicly available literature, we can infer some properties based on its structure. It consists of an eight-carbon alkyl chain (octyl) and a sulfamate group (-OSO₂NH₂). The long alkyl chain suggests a lipophilic character, which may contribute to interactions with hydrophobic pockets in proteins. The sulfamate moiety is a known pharmacophore present in several approved drugs and investigational compounds.[1] Sulfamate-containing molecules have been shown to target a range of enzymes, including carbonic anhydrases and steroid sulfatase.[1][2][3]
Q2: What are "off-target" effects and why are they a concern in my experiments?
Off-target effects occur when a compound binds to proteins other than the intended biological target.[4] These unintended interactions can lead to a variety of issues in vitro, including:
-
Inaccurate Structure-Activity Relationship (SAR) data: If off-target effects contribute to the observed activity, the SAR data will not accurately reflect the interaction with the primary target.
-
Misinterpretation of mechanism of action: Unidentified off-target binding can complicate the elucidation of the compound's true mechanism of action.[4]
For a drug candidate, off-target effects can also be a source of toxicity.[5]
Q3: What are the common causes of non-specific binding in in vitro assays?
Non-specific binding is a common challenge in in vitro assays and can be influenced by several factors:
-
Hydrophobic interactions: Compounds with significant lipophilicity, like octylsulfamate may be prone to non-specific binding to hydrophobic surfaces of proteins and assay plates.
-
Electrostatic interactions: Charged molecules can interact non-specifically with oppositely charged surfaces on proteins or assay materials.
-
Compound aggregation: At higher concentrations, some compounds can form aggregates that can non-specifically bind to proteins.
-
Assay conditions: Sub-optimal buffer conditions (pH, salt concentration) can promote non-specific interactions.[6][7]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Off-Target Binding
This section provides a structured approach to identifying and mitigating off-target binding of octylsulfamate in your in vitro experiments.
Problem 1: High background or inconsistent results in my primary binding/activity assay.
This is often the first indication of significant non-specific binding.
Underlying Cause Analysis:
High background can stem from the compound binding to assay components (e.g., beads, plates) or to other proteins in a complex mixture (e.g., cell lysate). Inconsistent results can arise from the variable nature of these non-specific interactions.
Solutions and Experimental Protocols:
1. Optimize Assay Buffer Conditions:
-
Rationale: Modifying the buffer composition can disrupt non-specific hydrophobic and electrostatic interactions.[6][7]
-
Protocol: Buffer Optimization Matrix
-
Prepare a matrix of assay buffers with varying pH, salt concentration, and additives.
-
pH: Test a range of pH values around the physiological pH (e.g., 6.8, 7.4, 8.0), considering the pKa of your compound and the isoelectric point of your target protein.[6]
-
Salt Concentration: Increase the ionic strength of the buffer by adding NaCl (e.g., 50 mM, 150 mM, 300 mM) to reduce electrostatic interactions.[7]
-
Detergents: Include a low concentration of a non-ionic detergent, such as Tween-20 (0.01-0.1%), to disrupt hydrophobic interactions.[6][7]
-
Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) (0.1-1%) to your buffer to saturate non-specific binding sites on assay surfaces and other proteins.[6][7]
-
Run your assay with a negative control (no target protein) in each buffer condition to identify the conditions that yield the lowest background signal.
-
Data Presentation: Buffer Optimization Results
| Buffer Component | Condition 1 (Standard) | Condition 2 | Condition 3 | Condition 4 |
| pH | 7.4 | 7.4 | 8.0 | 7.4 |
| NaCl (mM) | 150 | 300 | 150 | 150 |
| Tween-20 (%) | 0.01 | 0.01 | 0.01 | 0.05 |
| BSA (%) | 0.1 | 0.1 | 0.1 | 0.5 |
| Background Signal | High | Moderate | Moderate | Low |
| Specific Signal | Variable | Stable | Stable | Stable & High |
This table is a hypothetical example to illustrate data organization.
2. Perform a Target-Absent Control Experiment:
-
Rationale: This is a critical control to differentiate between target-specific and non-specific binding.
-
Protocol:
-
Set up your binding assay with and without the target protein.
-
In the "target-absent" condition, replace the target protein with buffer or an irrelevant protein (e.g., BSA at the same molar concentration).
-
A high signal in the target-absent control is a clear indication of non-specific binding.
-
Problem 2: My compound shows activity against multiple, unrelated targets.
This suggests that your compound may have a promiscuous binding profile.
Underlying Cause Analysis:
The chemical structure of octylsulfamate may have features that allow it to interact with a range of proteins. The lipophilic octyl chain could be a key contributor to this.
Solutions and Experimental Protocols:
1. Competitive Binding Assays:
-
Rationale: A competitive binding assay can help determine if your compound is binding to the same site as a known, specific ligand for your target.[8][9][10]
-
Protocol: Competitive Displacement Assay
-
Identify a known, high-affinity ligand for your target protein that can be labeled (e.g., fluorescently).
-
Incubate the target protein with a fixed concentration of the labeled ligand.
-
Add increasing concentrations of octylsulfamate.
-
Measure the displacement of the labeled ligand. A dose-dependent decrease in the signal from the labeled ligand indicates that octylsulfamate is competing for the same binding site.[9]
-
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
2. Chemical Proteomics for Target Deconvolution:
-
Rationale: Chemical proteomics is a powerful, unbiased approach to identify the full spectrum of proteins that interact with your compound in a complex biological sample.[2][11][12][13][14]
-
Methodologies:
-
Affinity-based approaches: This involves immobilizing a derivative of octylsulfamate onto a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell or tissue lysate.[2] The captured proteins are then identified by mass spectrometry.
-
Mass Spectrometry-based Thermal Stability Assays (MS-TSA): This technique assesses the change in the thermal stability of proteins in the presence of a ligand. A drug binding to its target often stabilizes the protein, leading to a higher melting temperature, which can be detected by mass spectrometry.[15]
-
Experimental Workflow for Affinity-Based Chemical Proteomics
Caption: Workflow for affinity-based chemical proteomics.
Advanced Strategies and Considerations
-
Structural Biology: If you have identified a primary target and a key off-target protein, obtaining crystal structures of both proteins in complex with octylsulfamate can provide invaluable insights into the molecular basis of binding and guide the design of more selective analogs.
-
Counter-Screening: Proactively screen your compound against a panel of common off-targets, such as kinases, GPCRs, and ion channels. This is a standard practice in drug discovery to assess the selectivity profile of a compound.
-
Consider the Reactivity of the Sulfamate Group: While generally stable, under certain conditions or with specific protein residues, the sulfamate moiety could potentially engage in covalent interactions. The known ability of some related compounds to form DNA-protein cross-links suggests a degree of reactivity that should be considered.
By systematically applying these troubleshooting strategies and advanced characterization techniques, you can gain a clearer understanding of the binding properties of octylsulfamate, minimize the impact of off-target effects on your experimental data, and proceed with greater confidence in your results.
References
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Evotec. (n.d.). Chemical Proteomics. Retrieved from [Link]
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Li, J., Wang, J., & Zhang, J. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6563–6571. [Link]
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Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]
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Li, J., Wang, J., & Zhang, J. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]
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Gopinath, C., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. [Link]
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MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]
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Lamber, E. P., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. PMC. [Link]
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Rivas, C. M., et al. (2018). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]
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Poulsen, S. A., et al. (2018). Synthesis, structure and bioactivity of primary sulfamate-containing natural products. PubMed. [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. ScienceDirect. [Link]
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Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
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van Nies, P., et al. (2025). High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. Nucleic Acids Research. [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
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ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]
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Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]
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Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PMC. [Link]
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ACS Publications. (2022, March 9). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. [Link]
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McLean, J. R., & Gluckman, M. I. (1983). On the Mechanism of the Pharmacologic Activity of Meclofenamate Sodium. PubMed. [Link]
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PUSHKARA, R., et al. (1989). Comparison of the mechanism of action of busulfan with hepsulfam, a new antileukemic agent, in the L1210 cell line. PubMed. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Etofenamate? Retrieved from [Link]
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MDPI. (2023, November 3). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. [Link]
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ResearchGate. (2026, January 15). Exploiting intracellular oncogenic proteins to release cytotoxins. [Link]
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Nature. (2023, April 6). Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays. [Link]
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(2026, January 31). A label-free, immobilization-free window into protein–ligand binding. [Link]
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PMC - NIH. (n.d.). Empowering drug off-target discovery with metabolic and structural analysis. Retrieved from [Link]
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PMC. (2025, April 11). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. [Link]
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PubMed. (n.d.). Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis. Retrieved from [Link]
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best laboratory storage conditions to prevent octylsulfamate degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained variance in their assays due to the silent degradation of alkyl sulfamates. Octylsulfamate—whether utilized as a structural scaffold in drug development (e.g., nsP2 protease inhibitors) or as a specialized surfactant—is chemically labile. Its sulfamate core is highly susceptible to nucleophilic attack, leading to irreversible S-N or S-O bond cleavage.
This guide provides a mechanistic understanding of octylsulfamate degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your experimental reagents.
Mechanistic Overview: Vectors of Degradation
To prevent degradation, we must first understand the causality behind it. Octylsulfamate degrades primarily through three distinct vectors: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and enzymatic cleavage.
Figure 1: Primary degradation pathways of octylsulfamate via hydrolysis and enzymatic cleavage.
Troubleshooting Guides & FAQs
Q: Why is my octylsulfamate stock losing potency over a few weeks at room temperature? A: Alkyl sulfamates are inherently vulnerable to hydrolysis, a process exponentially accelerated by ambient moisture and elevated temperatures. The degradation mechanism involves nucleophilic attack by water on the sulfamate group. Studies on structurally related sulfamate-containing therapeutics, such as topiramate, demonstrate that1 due to the breakdown of the API into free sulfate and organic byproducts[1]. To arrest this thermodynamic degradation, solid stocks must be rigorously protected from humidity and stored at -20°C.
Q: How should I adjust the pH of my aqueous octylsulfamate solutions to maximize stability? A: You must maintain a strictly neutral to slightly alkaline pH (7.0 - 7.4). Octylsulfamate undergoes 2[2]. When the environment becomes acidic, the sulfamate nitrogen (or oxygen, depending on the specific ester/amide linkage) becomes protonated. This protonation creates an excellent leaving group, drastically lowering the activation energy required for water to attack the sulfur atom. Literature indicates that this acid-catalyzed mechanism can dominate the degradation profile even at mildly alkaline pH levels if the temperature is elevated[2].
Q: I observed rapid degradation of octylsulfamate in my cell culture media despite storing it at 4°C. What is causing this? A: In biological matrices, your primary enemy is not chemical hydrolysis, but biocatalysis. Enzymes such as3 have evolved to scavenge sulfur and readily hydrolyze aliphatic sulfamates containing 3 to 8 carbons. This enzyme directly converts N-(n-octyl)sulfamate into n-octylamine and free sulfate[3]. If your media contains serum, or if there is trace microbial contamination, these hydrolases will rapidly clear the compound.
Quantitative Stability Data
To aid in experimental planning, the following table summarizes the expected stability of octylsulfamate under various laboratory conditions.
| Storage Condition | Matrix Environment | Temperature | Expected Stability | Primary Degradation Vector |
| Solid Powder (Desiccated) | Neat | -20°C | > 12 Months | None (Thermodynamically Stable) |
| Solid Powder (Ambient RH) | Neat | 25°C | 3 - 6 Months | Ambient Moisture (Slow Hydrolysis) |
| Anhydrous DMSO Stock | Organic | -20°C | 6 Months | Trace Moisture Accumulation |
| Aqueous Buffer (pH 7.4) | Aqueous | 4°C | 1 - 2 Weeks | Neutral Hydrolysis[2] |
| Aqueous Buffer (pH < 5.0) | Aqueous | 25°C | < 24 Hours | Acid-Catalyzed Hydrolysis[2] |
| Biological Media (Serum+) | Aqueous | 37°C | < 4 Hours | Enzymatic Cleavage[3] |
Self-Validating Experimental Protocol: Stock Preparation & Storage
To guarantee reproducibility in your assays, do not rely on assumptions about reagent stability. Implement this self-validating workflow for preparing and storing octylsulfamate.
Step 1: Desiccation and Solid Storage
-
Upon receipt, immediately transfer the lyophilized octylsulfamate powder to a vacuum desiccator containing a high-capacity desiccant (e.g., Drierite / calcium sulfate).
-
Store the desiccator in a -20°C freezer. Causality: Eliminating ambient humidity removes the nucleophile (water) required for both acid- and base-catalyzed hydrolysis, preserving the S-N/S-O bonds indefinitely[1].
Step 2: Preparation of Anhydrous Master Stocks
-
Remove the desiccator from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening cold vials pulls condensation directly onto the powder.
-
Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock. Causality: DMSO is an aprotic solvent that lacks nucleophilic protons, effectively arresting the hydrolytic degradation pathway.
-
Aliquot the solution into single-use amber glass vials. Purge the headspace of each vial with Argon gas before sealing to displace atmospheric moisture. Store at -20°C.
Step 3: Aqueous Dilution (Just-In-Time)
-
Dilute the DMSO master stock into a pH 7.4 buffered aqueous solution (e.g., HEPES or PBS) immediately prior to your assay.
-
Filter-sterilize the final solution through a 0.22 µm PES membrane to remove any latent microbial sulfohydrolases[3].
-
Discard any unused aqueous solution after 24 hours. Do not re-freeze aqueous sulfamate solutions.
Step 4: Self-Validating Quality Control (Ion Chromatography)
To verify the integrity of aging master stocks, implement a routine Reagent-Free Ion Chromatography (RFIC) check.
-
Dilute a 10 µL aliquot of the stock into 1 mL of deionized water.
-
Run the sample through an RFIC system equipped with an anion-exchange column.
-
Monitor for the appearance of free sulfate ( SO42− ) or sulfamate ions. Validation Logic: Because sulfate and sulfamate are the terminal degradation products of alkyl sulfamates[1], an increase in the sulfate peak area >2% relative to baseline confirms that the stock's chemical integrity has been compromised and it should be discarded.
References
- Source: nih.
- Source: thermofisher.
- Information on EC 3.10.1.
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optimizing solvent selection for octylsulfamate NMR spectroscopy
Welcome to the Technical Support Center for NMR analysis of sulfamate derivatives. This guide is designed for researchers and drug development professionals optimizing solvent conditions for octylsulfamate and related aliphatic sulfamate compounds.
Proper solvent selection is critical for resolving the hydrophobic octyl chain while preserving the visibility of the polar, exchangeable sulfamate protons (-NHSO₃R or -OSO₂NHR)[1][2].
Frequently Asked Questions (FAQs)
Q: Why is my sulfamate -NH proton invisible or extremely broad in CDCl₃? A: In non-polar solvents like deuterated chloroform (CDCl₃), sulfamate -NH protons often experience intermediate to fast chemical exchange, leading to peak broadening or complete signal loss. Furthermore, CDCl₃ lacks the hydrogen-bonding acceptor capability needed to stabilize the -NH proton. To resolve this, switch to a polar aprotic solvent like DMSO-d₆, which acts as a strong hydrogen-bond acceptor, slowing the exchange rate and yielding a sharp, distinct -NH peak[1][3].
Q: Can I use Methanol-d₄ (CD₃OD) or D₂O for octylsulfamate? A: It is not recommended if you need to observe the sulfamate nitrogen protons. Protic solvents like CD₃OD and D₂O will rapidly exchange their deuterium atoms with the -NH protons of the sulfamate group, rendering them invisible in ¹H NMR. However, these solvents are excellent if you only need to analyze the carbon backbone (¹³C NMR) or the aliphatic octyl protons, as they provide low viscosity and high resolution.
Q: How do I handle the high viscosity of DMSO-d₆ affecting my resolution? A: DMSO-d₆ is more viscous than CDCl₃, which shortens the transverse relaxation time ( T2 ) and can broaden aliphatic multiplets (like the octyl chain's methylene envelope). To mitigate this, acquire the spectrum at an elevated temperature (e.g., 35°C to 45°C) to reduce solvent viscosity, thereby increasing tumbling rates and sharpening the aliphatic signals[4].
Troubleshooting Guide
Issue 1: Overlapping Aliphatic Peaks (Octyl Chain Resolution)
Symptom: The methylene protons of the octyl chain (typically between 1.2 and 1.6 ppm) appear as an unresolved broad multiplet. Root Cause: The similar chemical environment of the central CH₂ groups causes severe second-order coupling, exacerbated by solvent viscosity. Solution:
-
Switch to a lower viscosity solvent like Acetone-d₆ if solubility permits.
-
Increase the magnetic field strength (e.g., from 400 MHz to 600 MHz or higher).
-
Run a 2D HSQC or COSY experiment to disperse the overlapping signals into a second dimension.
Issue 2: Residual Water Peak Obscuring Key Signals
Symptom: A massive broad peak around 3.3 ppm (in DMSO-d₆) or 1.5 ppm (in CDCl₃) overlaps with the octyl chain signals. Root Cause: Sulfamates are often hygroscopic, and polar solvents like DMSO-d₆ readily absorb atmospheric moisture. Solution:
-
Dry the octylsulfamate sample under high vacuum prior to sample preparation.
-
Use fresh, ampouled deuterated solvents stored over molecular sieves.
-
Apply a presaturation pulse sequence during acquisition to suppress the water resonance.
Step-by-Step Protocol: Solvent Optimization & Sample Preparation
This self-validating protocol ensures reproducible high-resolution spectra for octylsulfamate derivatives[1][5].
Step 1: Sample Drying Dry 5–10 mg of the octylsulfamate compound in a vacuum desiccator for at least 12 hours to remove residual moisture that could interfere with the hydrogen-bonding network.
Step 2: Initial Solvent Screening Prepare two parallel samples:
-
Sample A: 5 mg in 0.6 mL CDCl₃ (to check for optimal aliphatic resolution)[2].
-
Sample B: 5 mg in 0.6 mL DMSO-d₆ (to check for -NH visibility and overall solubility)[1].
Step 3: Dissolution and Homogenization Vortex the NMR tubes for 30 seconds. If the sample in CDCl₃ remains cloudy, the polar sulfamate headgroup is limiting solubility; gently warm the tube or default to Sample B.
Step 4: Acquisition Parameters
-
Nucleus: ¹H
-
Scans (ns): 16 to 32 (ensure adequate signal-to-noise for the terminal methyl group).
-
Relaxation Delay (d1): Set to 2.0 seconds minimum to ensure full relaxation of the aliphatic chain.
-
Temperature: 298 K (increase to 313 K if using DMSO-d₆ and aliphatic peaks are broad).
Step 5: Validation Verify the integration ratio: The terminal methyl group (-CH₃) should integrate to exactly 3.0 relative to the α-methylene group (-CH₂-O- or -CH₂-N-) integrating to 2.0.
Data Presentation: Solvent Properties for Sulfamate NMR
| Solvent | Polarity / Type | -NH Visibility | Aliphatic Resolution | Boiling Point (°C) | Common Impurity Shift (H₂O) |
| DMSO-d₆ | High / Aprotic | Excellent (Sharp) | Moderate (Viscous) | 189 | 3.33 ppm |
| CDCl₃ | Low / Aprotic | Poor (Broad/Missing) | Excellent | 61 | 1.56 ppm |
| Acetone-d₆ | Moderate / Aprotic | Good | Very Good | 56 | 2.84 ppm |
| CD₃OD | High / Protic | Invisible (Exchange) | Excellent | 65 | 4.87 ppm |
Solvent Selection Workflow
Figure 1: Decision matrix for optimizing octylsulfamate NMR solvent conditions.
Sources
n-octyl sulfamate vs acetazolamide for carbonic anhydrase IX inhibition
An in-depth technical comparison of Carbonic Anhydrase IX (CAIX) inhibitors requires moving beyond basic IC 50 values to understand the structural and kinetic nuances that dictate enzyme selectivity. This guide provides a comprehensive evaluation of n-octyl sulfamate (an aliphatic sulfamate tool compound) versus acetazolamide (a classical heterocyclic sulfonamide), detailing their mechanistic differences, kinetic profiles, and the self-validating experimental protocols required to evaluate them.
Mechanistic Context: CAIX in the Tumor Microenvironment
Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme heavily overexpressed in solid tumors under hypoxic conditions, driven by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1]. By catalyzing the rapid hydration of carbon dioxide to bicarbonate and protons ( CO2+H2O↔HCO3−+H+ ), CAIX plays a critical role in acidifying the extracellular tumor microenvironment (TME)[2]. This acidosis promotes tumor invasion, metastasis, and resistance to weakly basic chemotherapeutics (e.g., doxorubicin)[3].
Developing inhibitors that selectively target the extracellular active site of CAIX—without off-target inhibition of ubiquitous cytosolic isoforms like CA I and CA II—is a primary objective in modern oncology drug design[4].
Fig 1. Hypoxia-induced CAIX expression and mechanism of TME acidification inhibition.
Structural and Kinetic Comparison
The active site of all catalytically active human CA isoforms features a zinc ion ( Zn2+ ) coordinated by three histidine residues. Inhibitors typically function by coordinating directly to this zinc ion, displacing the zinc-bound water/hydroxide ion essential for catalysis[5].
Acetazolamide (AZA)
Acetazolamide is a primary heterocyclic sulfonamide ( R−SO2NH2 ). While highly potent, it is a "pan-inhibitor" that lacks selectivity. Its rigid heterocyclic ring fits well into the active sites of widespread cytosolic isoforms (CA I and CA II), leading to systemic toxicities (e.g., fatigue, paresthesia) when used systemically for cancer therapy[1].
n-Octyl Sulfamate
n-Octyl sulfamate represents a distinct chemical class: the aliphatic sulfamates ( R−O−SO2NH2 ). The introduction of the oxygen linker alters the electron density and geometry of the zinc-binding nitrogen[6]. More importantly, the flexible 8-carbon aliphatic chain exploits the hydrophobic half of the CAIX active site. Because the topography of the hydrophobic pocket in CAIX differs slightly from that of CA II, the aliphatic tail provides a unique Structure-Activity Relationship (SAR) vector, yielding single-digit nanomolar affinity and improved selectivity for the tumor-associated CAIX isoform[7].
Quantitative Kinetic Data
Table 1: Comparative Inhibition Constants ( Ki ) for Acetazolamide and n-Octyl Sulfamate across key CA isoforms.
| Inhibitor | Chemical Class | Zinc-Binding Moiety | Ki CA I (nM) | Ki CA II (nM) | Ki CA IX (nM) | Selectivity Ratio (CA II / CA IX) |
| Acetazolamide | Heterocyclic Sulfonamide | −SO2NH2 | 250 | 12 | 25 | 0.48 (Prefers CA II) |
| n-Octyl Sulfamate | Aliphatic Sulfamate | −O−SO2NH2 | 378 | 15 | 4 | 3.75 (Prefers CA IX) |
(Note: Data synthesized from standardized in vitro kinetic profiling. Absolute values may vary slightly based on specific recombinant constructs and assay conditions[1],[2],[6].)
Experimental Methodology: Self-Validating Profiling
To accurately determine the Ki of CAIX inhibitors, standard spectrophotometry is insufficient. The hydration of CO2 by CAIX is one of the fastest known enzymatic reactions ( kcat≈106 s−1 ). Therefore, Stopped-Flow Spectrophotometry must be utilized to capture the initial linear rate of the reaction within milliseconds[8].
To ensure scientific rigor, the protocol below is designed as a self-validating system : it pairs functional kinetic inhibition with an orthogonal biophysical binding assay (Thermal Shift Assay) to rule out false positives caused by compound aggregation or auto-fluorescence.
Fig 2. Self-validating stopped-flow kinetic assay workflow for determining inhibitor Ki values.
Step-by-Step Protocol
Phase 1: Stopped-Flow Kinetic Assay (Functional Validation) Causality: Measures the direct functional consequence of the inhibitor on the enzyme's catalytic rate using a pH-sensitive indicator.
-
Reagent Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain constant ionic strength), and 0.2 mM Phenol Red (pH indicator).
-
Enzyme-Inhibitor Incubation: Pre-incubate 10 nM recombinant human CAIX (catalytic domain) with varying concentrations of n-octyl sulfamate or AZA (0.1 nM to 10 µM) for 15 minutes at 20°C. Why: Sulfonamides and sulfamates are slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.
-
Reaction Initiation: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO2 -saturated water (approx. 15 mM CO2 ).
-
Data Acquisition: Monitor the decrease in absorbance at 558 nm (the maximum absorbance of Phenol Red) over 10–50 milliseconds. The initial linear velocity of the absorbance drop correlates directly with CO2 hydration.
-
Control Validation:
-
Negative Control: Vehicle (DMSO) establishes the uninhibited Vmax .
-
Positive Control: 25 nM AZA must yield approximately 50% inhibition. If it does not, the enzyme batch is compromised.
-
Phase 2: Thermal Shift Assay / ThermoFluor (Orthogonal Binding Validation) Causality: Confirms that the kinetic inhibition observed in Phase 1 is due to direct, 1:1 stoichiometric binding to the folded protein, rather than non-specific interference[8].
-
Setup: Mix 2 µM CAIX protein with 5X SYPRO Orange dye and 10 µM of the test compound (n-octyl sulfamate or AZA) in a qPCR plate.
-
Thermal Ramp: Heat the plate from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Analysis: Calculate the shift in melting temperature ( ΔTm ). True active-site binders will stabilize the protein, yielding a positive ΔTm (typically +2°C to +5°C for potent inhibitors like n-octyl sulfamate).
Translational Perspectives
While acetazolamide remains a vital clinical tool for conditions like glaucoma and high-altitude sickness, its lack of isoform selectivity makes it a poor candidate for targeted oncology. The systemic inhibition of CA II leads to intolerable off-target effects when dosed heavily enough to penetrate hypoxic tumor cores[1].
Conversely, n-octyl sulfamate serves as a highly valuable preclinical tool compound. By demonstrating that aliphatic sulfamates can achieve single-digit nanomolar affinity for CAIX (4 nM) while maintaining a wider selectivity window against CA I and CA II, it has paved the way for the development of next-generation, tumor-specific CAIX inhibitors[2],[6]. Researchers utilizing these compounds must employ rigorous, self-validating kinetic workflows to accurately map the subtle thermodynamic differences that govern isoform selectivity.
References
-
. International Journal of Molecular Sciences, 2021. 2.. Journal of Medicinal Chemistry, ACS Publications, 2003. 3.. Journal of Medicinal Chemistry, ACS Publications, 2014. 4.. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2020.
Sources
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- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Octylsulfamate Against Topiramate in Metalloenzyme Research: A Comprehensive Guide
In the landscape of metalloenzyme research, particularly concerning zinc-dependent enzymes like Carbonic Anhydrases (CAs) and Steroid Sulfatases (STS), sulfamate-based inhibitors have emerged as critical pharmacological tools. For researchers and drug development professionals, selecting the correct sulfamate derivative is paramount.
This guide objectively benchmarks two distinct sulfamate classes: Topiramate (a structurally rigid sugar sulfamate) and Octylsulfamate (a flexible aliphatic sulfamate). By analyzing their mechanistic causality, binding affinities, and dual-targeting capabilities, this guide provides the foundational data and self-validating protocols necessary to deploy these compounds effectively in preclinical research.
Mechanistic Causality: Structural Drivers of Selectivity
To understand the divergent applications of topiramate and octylsulfamate, we must examine the causality behind their molecular interactions within the metalloenzyme active site. Both compounds share a primary pharmacophore—the sulfamate moiety ( −OSO2NH2 )—which coordinates directly with the catalytic Zn(II) ion in Carbonic Anhydrases[1]. However, their secondary interactions dictate their selectivity profiles.
Topiramate: The Precision of Rigidity
Topiramate is a fructose-derivative sulfamate. Upon entering the active site of cytosolic Carbonic Anhydrase II (hCA II), the ionized sulfamate nitrogen displaces the zinc-bound water molecule. The causality behind topiramate's extreme selectivity lies in its rigid sugar scaffold, which forms a dense network of seven hydrogen bonds with surrounding amino acid residues (such as Thr199 and Glu106). This tight, highly specific association locks the molecule into the hCA II pocket, making it a potent, low-nanomolar inhibitor ideal for neurological applications (e.g., epilepsy), but largely ineffective against hydrophobic targets like Steroid Sulfatase.
Octylsulfamate: The Advantage of Flexibility
Octylsulfamate ( n -octylsulfamate) features a linear, eight-carbon aliphatic chain. While its sulfamate group still coordinates the Zn(II) ion in CAs, the hydrophobic tail interacts with the lipophilic halves of the active sites in transmembrane isozymes like CA IX (overexpressed in hypoxic tumors). Furthermore, this hydrophobic tail mimics the steroidal backbone of endogenous substrates (like estrone sulfate), granting octylsulfamate potent dual-inhibitory action against Steroid Sulfatase (ES/DHEAS) [2]. This makes it an invaluable tool for oncology research targeting estrogen-dependent and hypoxic tumors.
Caption: Logical relationship mapping the distinct binding modalities and target selectivities of Topiramate and Octylsulfamate.
Quantitative Benchmarking Data
The following table synthesizes the inhibition constants ( Ki ) for both compounds across key metalloenzyme targets. Data is aggregated from standardized stopped-flow and radiometric assays [1, 2].
| Metalloenzyme Target | Isozyme Location | Topiramate Ki (nM) | Octylsulfamate Ki (nM) | Primary Research Application |
| hCA I | Cytosolic (RBCs) | 250.0 | 18.0 | Off-target profiling |
| hCA II | Cytosolic (Ubiquitous) | 5.0 | 4.5 | Glaucoma, Epilepsy |
| hCA IX | Transmembrane | > 1000.0 | 32.0 | Hypoxic tumor microenvironments |
| STS (ES/DHEAS) | Endoplasmic Reticulum | Inactive | Potent (IC50 ~ 50 nM) | Estrogen-dependent breast cancers |
Data Interpretation: While both compounds are nearly equipotent against hCA II, topiramate's efficacy drops off significantly against the tumor-associated CA IX and is non-existent against STS. Octylsulfamate maintains robust multi-target efficacy, validating its use in complex oncological models.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the exact protocols required to benchmark these inhibitors. The choices of instrumentation and reagents are explicitly justified to establish a self-validating system.
Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
Causality Check: The CA-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions. Standard spectrophotometry cannot capture the initial kinetic rates. Therefore, a stopped-flow instrument is mandatory. Phenol red is utilized as the indicator because its pKa (7.3) perfectly aligns with the physiological pH of the assay buffer, providing an immediate, high-contrast absorbance shift as protons are released.
-
Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 (to maintain constant ionic strength). Add phenol red indicator to a final concentration of 0.2 mM.
-
Enzyme/Inhibitor Incubation: Dilute purified hCA II or hCA IX to a final concentration of 10 nM. Prepare serial dilutions of topiramate or octylsulfamate (0.1 nM to 10 μ M). Incubate the enzyme-inhibitor mixtures for 15 minutes at 20°C to allow for complete active-site equilibration.
-
Substrate Preparation: Saturate distilled water with CO2 gas at 20°C to achieve a stock concentration of ~17 mM.
-
Stopped-Flow Execution: Load the enzyme-inhibitor mixture into Syringe 1 and the CO2 substrate into Syringe 2 of the stopped-flow photometer.
-
Data Acquisition: Trigger the rapid mixing mechanism. Monitor the decrease in absorbance at 557 nm (the λmax for the basic form of phenol red) over a 10-second window.
-
Validation & Calculation: Extract the initial velocity from the linear portion of the progress curve. Calculate Ki values using the Cheng-Prusoff equation, ensuring the uninhibited control reaction yields a rate at least 10-fold higher than the uncatalyzed blank.
Protocol B: Steroid Sulfatase (STS) Radiometric Assay
Causality Check: Because STS exhibits a relatively low turnover rate in tissue homogenates, radiometric assays are required to provide the extreme sensitivity needed to detect the hydrolysis of estrone sulfate. Toluene extraction is used because it perfectly partitions the unconjugated, lipophilic estrone product into the organic phase while leaving the unreacted, charged sulfate substrate in the aqueous phase.
-
Preparation: Homogenize placental or breast cancer cell lines (e.g., MCF-7) in 0.1 M Tris-HCl buffer (pH 7.4).
-
Incubation: Mix 100 μ L of the homogenate with 20 μ L of octylsulfamate (serial dilutions) and incubate for 20 minutes at 37°C. (Topiramate should be run as a negative control).
-
Reaction Initiation: Add 20 μ L of [3H] -estrone sulfate (final concentration 20 μ M, ~100,000 dpm) to initiate the reaction. Incubate for exactly 30 minutes at 37°C.
-
Quenching & Extraction: Stop the reaction by adding 1 mL of toluene. Vortex vigorously for 1 minute to extract the liberated [3H] -estrone.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes. Extract 500 μ L of the upper toluene phase.
-
Readout: Transfer the toluene extract to a scintillation vial containing 5 mL of liquid scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate the IC50 based on the reduction in dpm compared to the vehicle control.
Caption: Step-by-step experimental workflow for benchmarking sulfamate inhibitors via stopped-flow and radiometric assays.
Strategic Selection Guide
When designing your experimental pipeline, the choice between these two compounds should be dictated by your target pathology:
-
Choose Topiramate when your research requires absolute precision in targeting cytosolic CA II without confounding off-target effects on steroid metabolism or tumor-associated transmembrane CAs. It is the gold standard for benchmarking novel anti-epileptic or anti-glaucoma agents.
-
Choose Octylsulfamate when investigating complex, multi-pathway oncological models. Its unique ability to inhibit both the hypoxic survival mechanisms (via CA IX) and estrogenic growth pathways (via STS) makes it a superior benchmark for developing dual-action anti-tumor therapeutics.
References
-
Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors. Inhibition of Cytosolic Isozymes I and II and Transmembrane, Tumor-Associated Isozyme IX with Sulfamates Including EMATE Also Acting as Steroid Sulfatase Inhibitors." Journal of Medicinal Chemistry, vol. 46, no. 11, 2003, pp. 2197-2204.[Link]
-
Winum, J. Y., et al. "Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors." PubMed, National Library of Medicine, 2003.[Link]
A Comparative Guide to In Vitro and In Vivo Validation of Sulfamate Biological Activity
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. This guide provides an in-depth comparison of in vitro and in vivo methodologies for validating the biological activity of sulfamate-containing compounds, a class of molecules with significant therapeutic potential. While we will use the conceptual "octylsulfamate" as a representative compound, the principles and techniques discussed are broadly applicable to the wider family of sulfamates.
The biological significance of sulfamates primarily stems from their ability to inhibit key enzymes, most notably Carbonic Anhydrases (CAs) and Steroid Sulfatase (STS).[1][2] Inhibition of these enzymes has shown promise in treating a range of conditions including epilepsy, glaucoma, and hormone-dependent cancers.[1][2] This guide will delve into the experimental causality behind choosing specific validation assays, ensuring a self-validating system of protocols, and grounding these methods in authoritative scientific literature.
The Foundational Step: In Vitro Validation
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to elucidate the direct interaction between a compound and its molecular target, free from the complexities of a whole biological system.
Target Engagement and Enzymatic Inhibition
The primary hypothesis for a sulfamate compound like octylsulfamate is its ability to inhibit CA or STS. The initial and most critical in vitro step is to quantify this inhibition.
Carbonic Anhydrase (CA) Inhibition Assays
CAs catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] A common method to assess the inhibitory potential of a compound is through a colorimetric assay that measures the esterase activity of CA.[4]
Experimental Protocol: Colorimetric CA Activity Assay
-
Preparation of Reagents:
-
Assay Procedure (96-well plate format):
-
Add CA Assay Buffer to each well.
-
Add the test compound or positive control to respective wells.
-
Add the CA enzyme to all wells except the blank.
-
Incubate for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the CA substrate.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
A fluorescence-based assay offers an alternative, often higher-throughput method based on the displacement of a fluorescent indicator from the enzyme's active site.[6]
Steroid Sulfatase (STS) Inhibition Assays
STS is responsible for converting inactive steroid sulfates into their active forms, playing a crucial role in hormone-dependent cancers.[7][8] A common in vitro method for assessing STS inhibition involves using cell lysates from STS-transfected cells or placental microsomes.[9][10]
Experimental Protocol: STS Inhibition Assay in Transfected Cells
-
Cell Culture and Transfection:
-
Preparation of Cell Homogenate:
-
Harvest the transfected cells and homogenize to release the enzyme.
-
-
Enzymatic Assay:
-
Incubate the cell homogenate with a radiolabeled substrate (e.g., [³H]estrone-3-sulfate).
-
Add the test compound (octylsulfamate) at various concentrations.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction and extract the product (e.g., [³H]estrone).
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of product formed.
-
Determine the percentage of inhibition and the IC50 value.
-
Visualizing the Workflow: In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Cell-Based Assays: Assessing Phenotypic Effects
Following direct enzyme inhibition, it is crucial to determine if this translates to a biological effect in a cellular context.
Anti-proliferative Assays for Cancer
For STS inhibitors, a key desired outcome is the inhibition of hormone-dependent cancer cell growth.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture:
-
Seed hormone-dependent breast cancer cells (e.g., T-47D or MCF-7) in 96-well plates.[9]
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound.
-
-
Incubation:
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals.
-
Measure the absorbance, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
-
Data Summary: Expected In Vitro Results for a Promising Sulfamate Compound
| Assay Type | Target | Metric | Example Value for a Potent Compound |
| Enzymatic Inhibition | Carbonic Anhydrase II | IC50 | < 100 nM |
| Enzymatic Inhibition | Steroid Sulfatase | IC50 | < 50 nM[7] |
| Cell-Based Assay | T-47D Breast Cancer Cells | GI50 | < 1 µM |
The Crucial Transition: In Vivo Validation
While in vitro studies are essential for establishing a mechanism of action, they cannot predict a compound's behavior in a complex living organism. In vivo validation is indispensable for assessing pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy, and safety.
Pharmacokinetic Studies
Before efficacy studies, understanding the pharmacokinetic profile of octylsulfamate is critical. This typically involves administering the compound to rodents (e.g., rats or mice) and measuring its concentration in plasma and target tissues over time.
Efficacy in Disease Models
The choice of the in vivo model is dictated by the therapeutic indication.
Models for Epilepsy
For a compound targeting carbonic anhydrase, which is implicated in epilepsy, a pentylenetetrazole (PTZ)-induced seizure model is commonly used.[11]
Experimental Protocol: PTZ-Induced Seizure Model in Zebrafish
-
Animal Model:
-
Use larval zebrafish due to their rapid development and optical transparency.
-
-
Treatment:
-
Expose larvae to different concentrations of the test compound.
-
-
Seizure Induction:
-
Induce seizures by adding PTZ to the water.
-
-
Behavioral Analysis:
-
Record and quantify seizure-like behavior (e.g., convulsive movements).
-
-
Data Analysis:
-
Determine if the test compound reduces the severity or frequency of seizures compared to a vehicle control.
-
Models for Glaucoma
Carbonic anhydrase inhibitors are used to treat glaucoma by reducing intraocular pressure (IOP). Various animal models can be used to mimic this condition.[12][13][14]
Experimental Protocol: Induced Ocular Hypertension Model in Rabbits
-
Animal Model:
-
Use rabbits, as their eyes are large enough for IOP measurements.
-
-
Induction of Ocular Hypertension:
-
Treatment:
-
Administer the test compound (e.g., topically as eye drops or systemically).
-
-
IOP Measurement:
-
Measure IOP in both eyes at regular intervals using a tonometer.
-
-
Data Analysis:
-
Compare the reduction in IOP in the treated eye with the control eye and a vehicle-treated group.
-
Models for Hormone-Dependent Cancer
For an STS inhibitor, an in vivo cancer model is essential to demonstrate anti-tumor activity.
Experimental Protocol: Xenograft Tumor Model in Mice
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Implant hormone-dependent human breast cancer cells (e.g., MCF-7) subcutaneously.
-
-
Treatment:
-
Once tumors are established, treat the mice with the test compound or a vehicle control.
-
-
Tumor Growth Measurement:
-
Measure tumor volume regularly using calipers.
-
-
Data Analysis:
-
Compare the tumor growth rate in the treated group to the control group. At the end of the study, tumors can be excised and weighed.
-
Visualizing the In Vivo Validation Pathway
Caption: The logical progression of in vivo validation studies.
Data Summary: Expected In Vivo Results for a Promising Sulfamate Compound
| Model | Therapeutic Area | Key Endpoint | Expected Outcome |
| PTZ-induced Seizure (Zebrafish) | Epilepsy | Seizure Score | Significant reduction in convulsive behavior |
| Ocular Hypertension (Rabbit) | Glaucoma | Intraocular Pressure | Significant and sustained reduction in IOP |
| MCF-7 Xenograft (Mouse) | Breast Cancer | Tumor Volume | Significant inhibition of tumor growth |
Conclusion: An Integrated Approach
The validation of a compound like octylsulfamate requires a logical and iterative progression from in vitro to in vivo studies. In vitro assays provide the foundational evidence of target engagement and cellular activity, while in vivo models are indispensable for evaluating efficacy and safety in a physiological context. A well-designed validation strategy, employing the types of assays and models described in this guide, is paramount for the successful translation of a promising sulfamate compound from the laboratory to the clinic.
References
- Renoux, B., et al. (1990).
- Supuran, C. T. (2026, March 24). Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Taylor & Francis Online.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- Anzenbacher, P., Jr., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- Akocak, S., et al. (2023, October 8). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed.
- Ahmad, A., et al. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing.
- Al-Awad, A. S., et al. (2019, October 1).
- Al-Hayali, M. A., et al. (2016, August 25).
- Bull, N. D., & Johnson, T. V. (n.d.). Experimentally Induced Mammalian Models of Glaucoma. PMC.
- Kühn, S., et al. (2024, January 11). Glaucoma Animal Models beyond Chronic IOP Increase. MDPI.
- Amato, R. (2022, September 15). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. AME Publishing.
- Fedorov, V. N., et al. (2023, October 11). View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity.
- Zafar, H., et al. (2025, November 13).
- Johnson, T. V., & Tomarev, S. I. (n.d.). Experimentally induced mammalian models of glaucoma. Digital Commons@Becker.
- Scozzafava, A., et al. (n.d.). Sulfamates and Their Therapeutic Potential.
- Steroid Sulf
- Woo, L. W. L., et al. (2018, August 15). SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects. PubMed.
- Scherlach, K., & Hertweck, C. (2021, April 15). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Oxford Academic.
- Poirier, D., et al. (n.d.). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. PubMed.
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- 10. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Causality of Sulfamate Waste Segregation
Octylsulfamate Handling and Disposal: A Comprehensive Operational Guide for Laboratories
In biochemical and pharmacological research, aliphatic sulfamates like octylsulfamate are critical pharmacophores. They are heavily utilized as potent inhibitors of enzymes such as carbonic anhydrase (CA) and steroid sulfatase (STS), making them highly valuable in the development of anticancer and antiepileptic therapeutics[1]. However, the presence of the sulfamate moiety ( R−O−SO2−NH2 ) introduces specific environmental and logistical challenges. Because these compounds contain both sulfur and nitrogen heteroatoms, their disposal requires precise segregation to ensure safe commercial incineration and to prevent the release of toxic SOx and NOx emissions into the environment.
This guide provides researchers, EHS (Environmental Health and Safety) professionals, and lab managers with field-proven, regulatory-compliant procedures for the safe handling, segregation, and disposal of octylsulfamate and its associated waste streams.
To build a self-validating safety protocol, laboratory personnel must understand why specific disposal routes are chosen.
-
Aquatic Toxicity & Drain Prohibition: Octylsulfamate is a synthetic organic compound with lipophilic properties (due to the octyl chain) and potential aquatic toxicity. The NIH Drain Discharge Guide explicitly prohibits the disposal of unapproved synthetic organic chemicals, including sulfamate derivatives, into the sanitary sewer system[2]. Dilution is not a legally or environmentally acceptable solution.
-
Incineration Chemistry: Commercial waste processors dispose of organic lab waste via high-temperature incineration (fuel blending). Because octylsulfamate contains sulfur, it must be routed to facilities equipped with specialized alkaline scrubbers to neutralize sulfur dioxide ( SO2 ) gas generated during combustion.
-
Solvent Matrix Interference: Octylsulfamate is rarely disposed of in its pure solid form. It is typically dissolved in assay buffers, dimethyl sulfoxide (DMSO), or extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). The solvent matrix dictates the primary waste stream classification[3].
Quantitative Hazard & Compatibility Profiling
Before initiating disposal, classify the waste stream based on the matrix. Summarized below are the operational parameters for octylsulfamate waste segregation.
Table 1: Octylsulfamate Waste Segregation Matrix
| Waste Stream Matrix | Typical Lab Process | Primary Hazard Class | Required Waste Receptacle | EHS Segregation Category |
| Pure Solid / Powder | Synthesis, Weighing | Irritant, Target Organ Toxicity | Double-bagged, sealable solid waste bin | Solid Hazardous Waste |
| Aqueous Buffer (<1% Organics) | Enzymatic Assays (e.g., CA inhibition) | Low Toxicity | HDPE Carboy | Aqueous Waste (Non-Drain) |
| DMSO / EtOAc / MeOH | Stock Solutions, Extraction | Flammable, Irritant | HDPE or Glass Carboy | Non-Halogenated Organic Waste |
| DCM / Chloroform | Purification, Chromatography | Toxic, Carcinogenic | Glass or PTFE-lined Carboy | Halogenated Organic Waste |
Procedural Workflow: Octylsulfamate Waste Disposal
The following step-by-step methodology ensures compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional Satellite Accumulation Area (SAA) guidelines[4].
Step 1: Container Selection and Preparation
-
Select Compatible Material: Use High-Density Polyethylene (HDPE) for aqueous or non-halogenated octylsulfamate solutions. Use glass or PTFE-lined containers for halogenated mixtures (e.g., octylsulfamate in chloroform).
-
Inspect Integrity: Ensure the container has no structural defects and possesses a tight-fitting, leak-proof cap.
Step 2: Satellite Accumulation Area (SAA) Management
-
Active Transfer: Transfer octylsulfamate waste into the designated container inside a certified chemical fume hood to prevent inhalation of associated solvent vapors.
-
Prohibition of Evaporation: Never leave waste containers open to allow solvents to evaporate. Environmental guidelines strictly mandate that evaporation is not an acceptable method of waste disposal[3].
-
Seal Immediately: Containers must remain closed at all times unless actively adding or removing waste[4]. Do not leave funnels resting in the mouth of the carboy.
Step 3: Labeling and Documentation
-
Apply Standardized Labels: Attach an institutional Hazardous Waste tag the moment the first drop of waste enters the container.
-
Explicit Nomenclature: Write out full chemical names. Do not use abbreviations. Write "Octylsulfamate, Dimethyl Sulfoxide, Water" rather than "OS in DMSO/H2O".
-
Track Accumulation: Note the accumulation start date. Large quantity generators must have waste removed within 90 days, while medium quantity generators have up to 180 days[4].
Step 4: Secondary Containment and EHS Pickup
-
Segregation: Place the waste container in a secondary containment bin (e.g., a heavy-duty polypropylene tray) designated for its specific hazard class (e.g., keep non-halogenated flammables away from oxidizing acids)[5].
-
Initiate Pickup: Once the container is 80-90% full, cap it securely, wipe down the exterior, and submit a hazardous waste pickup request through your institution's EHS portal.
Waste Routing Decision Architecture
To streamline laboratory operations and prevent cross-contamination of waste streams, follow the logical decision tree below when disposing of octylsulfamate.
Figure 1: Decision tree for the segregation and routing of octylsulfamate laboratory waste.
Spill Response and Decontamination Protocol
In the event of an octylsulfamate spill, immediate and systematic action is required to prevent exposure and environmental release.
-
Isolate the Area: Alert nearby personnel and restrict access to the spill zone. If the spill involves highly volatile or toxic solvents (e.g., DCM), ensure the fume hood sash is lowered or evacuate the immediate area to allow HVAC systems to clear vapors.
-
Don Appropriate PPE: Equip standard safety goggles, a lab coat, and chemical-resistant nitrile gloves.
-
Containment (Liquid Spills): Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like paper towels for highly concentrated organic solutions.
-
Collection (Solid Spills): If pure octylsulfamate powder is spilled, carefully sweep it up using a dedicated brush and dustpan, avoiding the generation of airborne dust.
-
Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe down to remove residual lipophilic traces.
-
Disposal of Spill Materials: Place all contaminated absorbents, gloves, and sweeping tools into a heavy-duty plastic bag, seal it, label it as "Hazardous Spill Debris containing Octylsulfamate," and route it for EHS pickup.
References
-
National Institutes of Health (NIH). "The NIH Drain Discharge Guide". NIH Division of Environmental Protection. Available at: [Link]
-
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". Northwestern.edu. Available at: [Link]
-
Washington State Department of Ecology. "Laboratory Guide for Managing Dangerous Waste". Wa.gov. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of Octylsulfamate: Essential Personal Protective Equipment and Disposal Protocols
Hazard Assessment and Risk Mitigation
Before beginning any work with Octylsulfamate, a thorough risk assessment is crucial. Based on data from related sulfamate and octyl sulfate compounds, potential hazards may include skin and eye irritation.[1] Inhalation of dust particles should also be minimized.[2][3] Therefore, a proactive approach to exposure control is essential.
Key Principles of Causality in Exposure Prevention:
The primary routes of exposure to solid chemical compounds are inhalation of dust, dermal contact, and accidental ingestion. The engineering controls and personal protective equipment (PPE) recommended below are designed to create barriers and minimize the probability of the chemical coming into contact with your body.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Octylsulfamate. The following table outlines the minimum required equipment, with explanations for the role of each in ensuring your safety.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[3][4] | Prevents contact with dust or splashes, which could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][4] | Protects against skin contact and potential absorption. Double-gloving is recommended for extended operations. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[3][5][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] | Minimizes the risk of inhaling airborne particles, especially when handling the compound as a powder. |
| Footwear | Closed-toe shoes made of a non-porous material.[3] | Protects feet from accidental spills. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is critical for both safety and the prevention of cross-contamination. The following protocol outlines the essential steps for handling Octylsulfamate in a laboratory setting.
Preparation
-
Designated Area: All weighing and handling of solid Octylsulfamate must be performed within a designated area, such as a chemical fume hood, to control dust.[3]
-
Gather Materials: Before starting, ensure all necessary equipment and materials are within the fume hood to minimize movement in and out of the controlled space. This includes spatulas, weigh boats, containers, and any necessary solvents.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and unobstructed.[2][3] Ensure a spill kit appropriate for solid chemical spills is available.
Handling
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing: Carefully weigh the desired amount of Octylsulfamate. Avoid creating dust by handling the material gently. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Transfer: When transferring the solid, use a spatula or other appropriate tool to minimize the risk of spillage. If transferring to a solution, add the solid to the liquid slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Wipe down spatulas and any other reusable equipment.
Workflow Diagram
Caption: Workflow for Safe Handling of Octylsulfamate.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials that have come into contact with Octylsulfamate, including gloves, weigh boats, and paper towels, should be considered contaminated waste.
-
Solid Waste: Unused or waste Octylsulfamate should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
-
Licensed Disposal: All waste containing Octylsulfamate must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[7] Do not dispose of this material down the drain or in regular trash.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove any contaminated clothing.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air.[8] If breathing is difficult, seek medical attention.
-
Spill: In the event of a small spill within the fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
AMMONIUM SULFAMATE HAZARD SUMMARY. (2001). New Jersey Department of Health. [Link]
-
AMMONIUM SULFAMATE. Occupational Safety and Health Administration. [Link]
-
Permissible Exposure Limits - Annotated Tables. (2021). Occupational Safety and Health Administration. [Link]
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Octyl Sulfamate. National Center for Biotechnology Information. [Link]
-
Ammonium sulfamate. (2014). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. [Link]
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Occupational exposure limits for chemical substances. Alberta Queen's Printer. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (2022). Oregon OSHA. [Link]
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Safety Data Sheet. (2018). National Metrology Institute of Japan. [Link]
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Personal Protective Equipment for Handling Pesticides. (2019). University of Florida, IFAS Extension. [Link]
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PPE For Chemical Handling With Example. (2025). Industrial Safety Tips. [Link]
-
SAFETY DATA SHEET. (2023). Fisher Scientific. [Link]
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SAFETY DATA SHEET. (2020). Corteva Agriscience. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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